molecular formula C8H6BrN3 B8343090 1-(2-bromophenyl)-1H-1,2,4-triazole CAS No. 375857-97-9

1-(2-bromophenyl)-1H-1,2,4-triazole

Katalognummer: B8343090
CAS-Nummer: 375857-97-9
Molekulargewicht: 224.06 g/mol
InChI-Schlüssel: CBBQIHIJMWOYGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-bromophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-bromophenyl)-1H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromophenyl)-1H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

375857-97-9

Molekularformel

C8H6BrN3

Molekulargewicht

224.06 g/mol

IUPAC-Name

1-(2-bromophenyl)-1,2,4-triazole

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H

InChI-Schlüssel

CBBQIHIJMWOYGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N2C=NC=N2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Chemoselective Synthesis of 1-(2-Bromophenyl)-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemoselective synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazole .

The protocol addresses the specific challenge of ortho-substitution and halogen selectivity. Standard coupling using 1,2-dibromobenzene often leads to oligomerization or poor yields due to steric hindrance. Therefore, this guide utilizes a chemoselective Ullmann-type coupling using 1-bromo-2-iodobenzene , exploiting the reactivity difference between the C-I and C-Br bonds to install the triazole ring exclusively at the iodine position while preserving the bromine handle for downstream medicinal chemistry (e.g., Suzuki-Miyaura coupling).

Executive Summary & Retrosynthetic Logic

Target Molecule: 1-(2-bromophenyl)-1H-1,2,4-triazole Primary Application: Intermediate for antifungal pharmacophores (e.g., Voriconazole analogs) and coordination ligands. Critical Challenge: Regioselectivity (N1 vs. N4 arylation) and Chemoselectivity (Iodine vs. Bromine).

Retrosynthetic Analysis

The construction of the C–N bond is most efficiently achieved via transition-metal catalysis.

  • Route A (Recommended): Copper-catalyzed cross-coupling of 1,2,4-triazole with 1-bromo-2-iodobenzene.

    • Logic: C–I bonds undergo oxidative addition with Cu(I) significantly faster than C–Br bonds. This allows for high fidelity retention of the ortho-bromo motif.

  • Route B (Alternative): Cyclization of (2-bromophenyl)hydrazine with formamide.

    • Drawback: Harsh conditions (high heat) often lead to debromination or decomposition.

Reaction Mechanism & Pathway

The synthesis relies on a Cu(I)/Ligand system. The mechanism follows a standard catalytic cycle: Ligand Exchange


 Oxidative Addition (OA) 

Reductive Elimination (RE).
Mechanistic Diagram (Graphviz)

ReactionPathway Start 1,2,4-Triazole + 1-Bromo-2-iodobenzene Intermediate Cu(III)-Aryl Complex (Oxidative Addition at C-I) Start->Intermediate Selective OA Cat CuI (10 mol%) L-Proline or DMEDA Cat->Intermediate Base Cs2CO3 or K3PO4 DMSO, 90°C Base->Intermediate Product 1-(2-Bromophenyl)-1H-1,2,4-triazole (Major N1 Isomer) Intermediate->Product Reductive Elimination Byproduct N4-Isomer (Minor, Removed) Intermediate->Byproduct Steric Leakage

Figure 1: Chemoselective pathway favoring C-I activation and N1-arylation.

Experimental Protocol (The "Gold Standard")

Objective: Synthesize 1-(2-bromophenyl)-1H-1,2,4-triazole on a 5.0 mmol scale.

Reagents & Materials
ReagentEquiv.[1][2]AmountRole
1-Bromo-2-iodobenzene 1.01.41 gElectrophile (Selective)
1,2,4-Triazole 1.2414 mgNucleophile
Copper(I) Iodide (CuI) 0.195 mgCatalyst
L-Proline 0.2115 mgLigand (Promotes OA)
Cesium Carbonate (Cs₂CO₃) 2.03.25 gBase
DMSO (Anhydrous) -10 mLSolvent
Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry reaction vial equipped with a magnetic stir bar, add CuI (0.1 eq) and L-Proline (0.2 eq). Add 2 mL of DMSO and stir at room temperature for 10 minutes under Argon. Observation: The solution should turn homogeneous/blue-green depending on trace oxidation, indicating ligand coordination.

  • Substrate Addition: Add 1,2,4-triazole (1.2 eq) and Cs₂CO₃ (2.0 eq) to the mixture. Stir for another 5 minutes to deprotonate the triazole.

  • Coupling: Add 1-bromo-2-iodobenzene (1.0 eq) and the remaining DMSO.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting iodide (

      
      ) should disappear. The product will appear at 
      
      
      
      .
  • Work-up: Cool to room temperature. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Critical Step: Wash the combined organics with brine to remove DMSO.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    
    • Separation: The N1-isomer (Target) usually elutes after the N4-isomer (minor impurity) due to higher polarity of the unsymmetrical dipole.

Characterization & Validation

To ensure scientific integrity, the product must be validated for regioisomerism (N1 vs N4) and retention of bromine .

Spectroscopic Data (Reference Values)

The following data represents the expected spectral signature for the N1-isomer.

TechniqueSignal / ValueInterpretation
¹H NMR (400 MHz, CDCl₃)

8.55 (s, 1H), 8.12 (s, 1H)
Triazole H3/H5: Two distinct singlets confirm N1-substitution (asymmetry). N4-substitution would show a single signal (symmetry) or very close doublet.
¹H NMR (Aromatic)

7.75 (dd, 1H), 7.45 (m, 2H), 7.30 (m, 1H)
Aryl Ring: Characteristic ABCD system for ortho-substitution. The proton ortho to the triazole is deshielded (~7.75 ppm).
¹³C NMR

152.4, 144.1 (Triazole C)
Distinct triazole carbons.
¹³C NMR (C-Br)

~119.0 - 122.0
C-Br Retention: Presence of this quaternary carbon confirms Br was not reduced.
HRMS (ESI+) [M+H]⁺ patternsIsotope Pattern: Must show a 1:1 doublet (⁷⁹Br/⁸¹Br) separated by 2 mass units.
Regioisomer Distinction Logic
  • N1-Isomer (Target): Asymmetric. The proton at position 5 (H5) is in close proximity to the ortho-bromo group, causing an anisotropic deshielding effect.

  • N4-Isomer (Impurity): Symmetric (

    
     plane). The two triazole protons are chemically equivalent (or nearly so) and appear as a singlet.
    

Troubleshooting & Optimization

  • Problem: Low conversion.

    • Solution: Ensure DMSO is dry. Water quenches the anionic triazole intermediate. Switch ligand to trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) if L-Proline fails.

  • Problem: Loss of Bromine (Dehalogenation).

    • Solution: Lower temperature to 80°C. High temperatures (>110°C) can promote oxidative addition into the C–Br bond.

  • Problem: N4-Isomer formation > 15%.

    • Solution: Increase steric bulk of the ligand or switch solvent to DMF. Steric bulk generally disfavors the more sterically crowded N1-attack, but for ortho-substituted aryls, N1 is often thermodynamically favored due to electronic repulsion at N4.

References

  • General Copper-Catalyzed Arylation of Azoles

    • Antilla, J. C., Baskin, J. M., & Barder, T. E. (2001). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of the American Chemical Society.
  • Chemoselectivity (Iodide vs Bromide)

    • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society.
  • Regioselectivity in Triazole Alkylation/Arylation

    • Kaliszan, R., et al. (2018). Regioselectivity of the reaction of 1,2,4-triazole with alkyl halides. Tetrahedron.

Sources

Physicochemical properties of 1-(2-bromophenyl)-1H-1,2,4-triazole.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-bromophenyl)-1H-1,2,4-triazole

Executive Summary: This guide provides a comprehensive analysis of the physicochemical properties of 1-(2-bromophenyl)-1H-1,2,4-triazole. As specific experimental data for this compound is not extensively available in peer-reviewed literature, this document establishes a predicted physicochemical profile based on the known properties of its core moieties: the 1,2,4-triazole ring and the bromophenyl group. More critically, this guide serves as a practical manual for researchers, offering detailed, authoritative protocols for the experimental determination of key parameters such as melting point, solubility, pKa, and the octanol-water partition coefficient (LogP). By explaining the principles and rationale behind these well-established methods, we aim to equip scientists in drug discovery and chemical development with the tools to empirically characterize this and other novel compounds with high scientific rigor.

Introduction: The Structural and Pharmacological Context

1-(2-bromophenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring substituted with a 2-bromophenyl group. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents renowned for a wide range of biological activities, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4] Notable drugs like the antifungals fluconazole and itraconazole feature this heterocyclic system.[5]

The addition of the 2-bromophenyl group significantly influences the molecule's properties. The phenyl ring introduces steric bulk and lipophilicity, while the bromine atom, a halogen, further increases molecular weight and lipophilicity and can participate in halogen bonding. Understanding the interplay of these structural features is critical for predicting the compound's behavior in biological and chemical systems.

Predicted Physicochemical Profile

The following table summarizes the estimated and predicted physicochemical properties of 1-(2-bromophenyl)-1H-1,2,4-triazole. These values are derived by considering the known data of the parent 1,2,4-triazole and analogous substituted compounds.

PropertyPredicted/Estimated ValueRationale & Commentary
Molecular Formula C₈H₆BrN₃-
Molecular Weight 224.06 g/mol Calculated from the molecular formula.[6]
Melting Point (°C) 170 - 210The parent 1,2,4-triazole melts at 120-121°C.[5][7] Phenyl and bromophenyl substitution typically increases the melting point due to increased molecular weight and intermolecular forces. For example, 4-(4-Bromophenyl)-1H-1,2,3-triazole melts at 172-173°C, and a related triazole-thione melts at 206-207°C.[8][9]
Boiling Point (°C) > 300 (decomposes)The parent 1,2,4-triazole boils at 260°C with decomposition.[5][10] The significantly higher molecular weight of the target compound suggests a much higher boiling point, likely accompanied by decomposition.
Water Solubility Low to very low1,2,4-triazole is very soluble in water.[5][11] The introduction of the lipophilic 2-bromophenyl group is expected to drastically reduce aqueous solubility.
LogP (octanol/water) 2.0 - 2.7The experimental LogP of 1,2,4-triazole is -0.58.[11] Phenyl substitution dramatically increases lipophilicity. The predicted XlogP for the similar 3-(4-Bromophenyl)-1H-[12][13][14]triazole is 2.3, and the measured LogP for 4-(4-Bromophenyl)-1H-1,2,3-triazole is 2.7.[6][8]
pKa (acidic) ~9-10The N-H proton of the 1,2,4-triazole ring is weakly acidic, with a pKa of 10.26.[5] The electron-withdrawing nature of the bromophenyl ring may slightly decrease this value, making it a stronger acid, but it is expected to remain in a similar range.
pKa (basic) < 2.0The pKa of the protonated 1,2,4-triazole (the triazolium ion) is 2.45.[5][15] The electron-withdrawing bromophenyl substituent will reduce the basicity of the nitrogen atoms, lowering this pKa value significantly.

Authoritative Experimental Protocols for Characterization

Accurate characterization requires empirical data. The following sections detail standard, field-proven methodologies for determining the core physicochemical properties of a solid organic compound like 1-(2-bromophenyl)-1H-1,2,4-triazole.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities depress and broaden this range.

Principle of the Method: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely pulverized using a mortar and pestle.[16]

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a sample height of 2-3 mm is achieved.[17]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[17]

  • Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating to find an approximate value. Allow the apparatus to cool before proceeding.[17]

  • Accurate Determination: Heat the block at a medium rate until the temperature is about 20°C below the expected melting point.[17]

  • Slow Heating: Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[17]

  • Observation and Recording: Record the temperature (T₁) when the first droplet of liquid appears. Record the temperature (T₂) when the last solid crystal melts. The melting range is T₁ - T₂.[16]

Rationale and Key Considerations:

  • Packing: Proper packing is crucial. Air pockets can cause uneven heating. A sample height greater than 3 mm can lead to an artificially broad melting range.[17]

  • Heating Rate: A slow heating rate near the melting point is the most critical factor for accuracy. Heating too quickly does not allow for thermal equilibrium, resulting in a reading that lags behind the actual temperature of the sample.[17]

  • Purity: A sharp, narrow melting range is a strong indicator of high purity.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, providing the equilibrium concentration of a solute in a solvent at a specific temperature.[18]

Principle of the Method: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for an extended period until equilibrium is reached between the dissolved and undissolved solute. The saturated solution is then separated from the solid and its concentration is determined analytically.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) on orbital shaker B->C D Allow solid to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant using syringe & filter (0.22 µm) E->F H Analyze residual solid (e.g., XRD, DSC) to check for polymorphism E->H G Quantify concentration of solute in filtrate (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer). "Excess" means enough solid remains visible after equilibration.[18][19]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[19][20]

  • Phase Separation: Remove the vials and allow them to stand to let the solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed.[19]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial.[19][20]

  • Analysis: Accurately dilute the filtrate and determine its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[19]

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid from the vial using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to confirm that no phase transitions or solvate formation occurred during the experiment.[19]

Rationale and Key Considerations:

  • Equilibrium Time: The time required for equilibration is critical and must be determined experimentally. Samples should be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[19]

  • Filter Selection: The filter material must not adsorb the analyte. It is good practice to pre-rinse the filter with the saturated solution to saturate any binding sites.[19]

  • pH Control: For ionizable compounds, solubility is highly pH-dependent. Therefore, buffered media must be used and the final pH of the suspension should be measured and reported.[18]

pKa Determination via Potentiometric Titration

The pKa, or acid dissociation constant, is crucial for predicting a molecule's ionization state at a given pH, which profoundly affects its solubility, permeability, and receptor binding.

Principle of the Method: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.[12][13][21]

Step-by-Step Experimental Protocol:

  • System Calibration: Calibrate the pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (typically water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[12][14] Add a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[12]

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) before and during the titration to prevent dissolved CO₂ from interfering with pH measurements, especially when titrating with a base.[12]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the pH electrode and a magnetic stirrer. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) using a burette.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the curve (identified using a first or second derivative plot) corresponds to the equivalence point, and the pKa is the pH at half that volume.[12][22]

Rationale and Key Considerations:

  • Co-solvents: If the compound has low aqueous solubility, a co-solvent like methanol may be used. However, this yields an apparent pKa (pₐKa) specific to that solvent system. Extrapolation methods are required to estimate the aqueous pKa.[13]

  • Concentration: The analyte concentration should be high enough (typically >0.1 mM) to produce a clear inflection point in the titration curve.[13][14]

  • Blank Titration: Performing a titration of the solvent system without the analyte helps to correct for any background effects.[13]

LogP Determination via Shake-Flask Method (OECD 107)

The n-octanol/water partition coefficient (P) is the primary measure of a compound's lipophilicity. It is a key determinant of drug absorption, distribution, metabolism, and excretion (ADME). It is usually expressed as its base-10 logarithm, LogP.

Principle of the Method: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). The system is mixed until equilibrium is achieved, the phases are separated, and the concentration of the compound in each phase is determined. The LogP is the ratio of the concentration in the octanol phase to that in the aqueous phase.[23]

G A 1. Solute & Solvents (n-Octanol, Water/Buffer) B 2. Equilibration (Shake vigorously) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sampling (Aqueous & Octanol Layers) C->D E 5. Analysis (HPLC, UV-Vis) D->E F 6. Calculation LogP = log10([C]octanol / [C]aqueous) E->F

Caption: Key Stages of the Shake-Flask Method for LogP Determination.

Step-by-Step Experimental Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by mixing them overnight and then separating the phases.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. Add this stock to a vessel containing the pre-saturated octanol and water phases. The final concentration should not exceed 0.01 mol/L in either phase.

  • Equilibration: Cap the vessel and shake vigorously at a constant temperature (20-25°C) until equilibrium is reached.[24]

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation without emulsions.[24]

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC).[24]

  • Calculation: Calculate the partition coefficient (P) as the ratio C_octanol / C_aqueous. The LogP is the log₁₀ of this value.

  • Validation: The experiment should be repeated with different volume ratios of the two phases and different starting concentrations to ensure the LogP value is independent of these conditions. The final logP values should fall within a range of ± 0.3 units.[24]

Rationale and Key Considerations:

  • pH: Since 1-(2-bromophenyl)-1H-1,2,4-triazole is ionizable, the LogP will be pH-dependent. The value should be determined in a buffer (e.g., pH 7.4) and reported as a LogD (distribution coefficient) at that specific pH.

  • Purity: Impurities can significantly affect the measured LogP. High-purity material is essential.

  • HPLC Method (OECD 117): For compounds with LogP values between 0 and 6, an alternative method using reversed-phase HPLC is often faster. It relies on correlating the compound's retention time with those of known reference standards.[25][26]

Conclusion

While specific experimental data for 1-(2-bromophenyl)-1H-1,2,4-triazole remains to be published, a robust physicochemical profile can be predicted based on established structure-property relationships. The compound is anticipated to be a solid with low aqueous solubility, moderate lipophilicity (LogP ~2-2.7), and weak acidic/basic properties. This guide provides the authoritative, step-by-step experimental frameworks necessary for any research or drug development professional to empirically determine these critical properties. Adherence to these standardized protocols will ensure the generation of high-quality, reliable data essential for advancing the scientific understanding and potential applications of this and other novel chemical entities.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Avdeef, A., et al. (n.d.).
  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.
  • University of Toronto. (n.d.). Melting point determination.
  • Digicollections.net. (n.d.). 1.16 Phase solubility analysis.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • SlideShare. (2021, September 19). experiment (1) determination of melting points.
  • Clarion University. (n.d.). Determination of Melting Point.
  • ASTM. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • OECD. (1995, July 27). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • The Merck Index Online. (n.d.). 1H-1,2,4-Triazole.
  • PubChem. (n.d.). 1H-1,2,4-Triazole.
  • Regulations.gov. (2018, March 7). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117).
  • EPA ChemView. (n.d.). determination of partition - coefficient and hydrolysis.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles.
  • RSYN RESEARCH. (2025, June 14). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives.
  • ChemicalBook. (n.d.). 3H-1,2,4-Triazole-3-thione, 4-(4-bromophenyl).
  • PubChem. (n.d.). 3-(4-Bromophenyl)-1H-[12][13][14]triazole. Retrieved from PubChem.

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
  • RSC Publishing. (n.d.). Synthesis of novel 1,2,4-triazole derivatives...
  • PubChemLite. (n.d.). 1-(2-bromophenyl)-1h-1,2,3-triazole-4-carboxylic acid.
  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole...
  • IJPSRR. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
  • Sigma-Aldrich. (n.d.). 1,2,4-Triazole.
  • ResearchGate. (n.d.). The pKa values of 1,2,4-triazole and its alkyl derivatives.
  • Fluorochem. (n.d.). 4-(4-Bromophenyl)-1H-1,2,3-triazole.
  • MDPI. (2014, February 19). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives...
  • SupraBank. (n.d.). Molecules - 1H-1,2,4-triazole.
  • University of Hertfordshire. (2025, November 28). 1,2,4-triazole (Ref: CGA 71019).
  • ResearchGate. (n.d.). A Comprehensive review on 1, 2,4 Triazole.
  • Chemical Methodologies. (2021, October 7). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

Sources

Introduction: The Enduring Significance of the N-Aryl-1,2,4-Triazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Formation of N-Aryl-1,2,4-Triazoles

The 1,2,4-triazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds vital to medicinal chemistry, agrochemicals, and materials science.[1][2] When substituted with an aryl group at a nitrogen atom (N-aryl), these structures gain critical functionalities that modulate their biological activity and physical properties. They are integral to pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, anticancer, anti-inflammatory, and antidepressant properties.[3][4][5] A prominent example is the anti-anxiety medication alprazolam (Xanax), which features a triazolobenzodiazepine core.[6] Furthermore, N-aryl-1,2,4-triazoles serve as essential N-heterocyclic carbene (NHC) precursors and ligands for transition metal catalysts, highlighting their versatility beyond pharmacology.[7][8]

The synthesis of these valuable molecules has evolved significantly, moving from classical, high-temperature condensation reactions to sophisticated, mild, and highly regioselective catalytic methodologies. This guide provides a comprehensive exploration of the core mechanisms governing the formation of N-aryl-1,2,4-triazoles, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind various synthetic strategies, from foundational methods to modern catalytic innovations.

Part 1: Classical Condensation Routes to the 1,2,4-Triazole Ring

The earliest methods for constructing the 1,2,4-triazole core rely on the condensation of carbonyl compounds and hydrazine derivatives, followed by cyclization and dehydration. While often requiring harsh conditions, these reactions laid the groundwork for heterocyclic chemistry and are still relevant in certain applications.

The Pellizzari Reaction: Condensation of Amides and Acylhydrazides

Discovered by Guido Pellizzari in 1911, this reaction synthesizes 1,2,4-triazoles through the direct condensation of an amide and an acylhydrazide.[3][9] The mechanism is a direct, yet often thermally demanding, pathway.

Mechanism of the Pellizzari Reaction: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[10] This is followed by an intramolecular cyclization and a sequence of dehydration steps to yield the aromatic 1,2,4-triazole ring.[3]

Pellizzari_Mechanism Amide Amide (R-C(O)NH-Ar) Int1 Tetrahedral Intermediate Amide->Int1 + Acylhydrazide (Nucleophilic Attack) Acylhydrazide Acylhydrazide (R'-C(O)NHNH₂) Acylhydrazide->Int1 Int2 Cyclized Intermediate Int1->Int2 - H₂O (Dehydration & Cyclization) Triazole N-Aryl-1,2,4-Triazole Int2->Triazole - H₂O (Aromatization)

Caption: Generalized mechanism of the Pellizzari Reaction.

Field Insights and Limitations: The primary drawback of the Pellizzari reaction is its requirement for high temperatures (often >200 °C) and long reaction times, which can lead to low yields and decomposition of sensitive substrates.[3][10] A significant challenge arises when the acyl groups of the amide and acylhydrazide are different (unsymmetrical reaction), as an "interchange of acyl groups" can occur, resulting in a mixture of isomeric triazole products.[9] To overcome these limitations, modern protocols often employ microwave irradiation, which dramatically shortens reaction times from hours to minutes and can improve yields by ensuring rapid, uniform heating.[3][11]

The Einhorn-Brunner Reaction: Condensation of Imides and Hydrazines

First described by Alfred Einhorn and Karl Brunner, this reaction offers a more controlled route to substituted 1,2,4-triazoles via the acid-catalyzed condensation of diacylamines (imides) with aryl hydrazines.[4][5][12]

Mechanism and Regioselectivity: The reaction begins with the nucleophilic attack of the aryl hydrazine on one of the imide's carbonyl groups.[1] This is followed by a cascade of dehydration and intramolecular cyclization steps to form the stable five-membered ring.[5]

Einhorn_Brunner_Mechanism Imide Imide (R-C(O)NHC(O)-R') Adduct Initial Adduct Imide->Adduct + Aryl Hydrazine (Nucleophilic Attack) Hydrazine Aryl Hydrazine (Ar-NHNH₂) Hydrazine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized - H₂O (Intramolecular Cyclization) Triazole N-Aryl-1,2,4-Triazole Cyclized->Triazole - H₂O (Dehydration/Aromatization)

Caption: Generalized mechanism of the Einhorn-Brunner Reaction.

Expertise & Causality: A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides. The aryl hydrazine will preferentially attack the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger corresponding carboxylic acid will predominantly occupy the 3-position of the resulting N-aryl-1,2,4-triazole.[1][4][5] This predictability is a powerful tool for synthetic chemists, allowing for the targeted synthesis of specific isomers, which is crucial when structure-activity relationships are being investigated in drug development.

Part 2: Modern Catalytic and Cycloaddition Strategies

To address the limitations of classical methods, a host of modern synthetic strategies have been developed. These reactions typically proceed under milder conditions, offer greater functional group tolerance, and provide superior control over regioselectivity.

Transition-Metal-Catalyzed N-Arylation of the 1,2,4-Triazole Core

One of the most direct and versatile methods for preparing N-aryl-1,2,4-triazoles is the N-arylation of a pre-formed 1,2,4-triazole ring. This approach benefits from the wide availability of both aryl halides (or their equivalents) and substituted triazoles. Copper- and palladium-catalyzed systems are the most prevalent.

General Workflow: This strategy involves the coupling of a 1,2,4-triazole with an aryl halide (Ar-X) or a related arylating agent in the presence of a transition metal catalyst, a ligand, and a base.

N_Arylation_Workflow Start Starting Materials: 1,2,4-Triazole + Aryl Halide Reaction Reaction Vessel: Catalyst (Cu or Pd salt) Ligand (e.g., diamine, phosphine) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, MeCN) Start->Reaction Heating Heating (Conventional or Microwave) Reaction->Heating Workup Work-up & Purification (Extraction, Chromatography) Heating->Workup Product N-Aryl-1,2,4-Triazole Workup->Product

Caption: General workflow for transition-metal-catalyzed N-arylation.

  • Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classic and cost-effective method. Modern protocols often use copper(I) salts like CuI or CuCl, paired with ligands such as diamines or amino acids, to facilitate the coupling under milder conditions than the traditional Ullmann reaction.[13] Recently, an alternative two-step synthesis has been developed involving a copper-catalyzed arylation with diaryliodonium salts, which can be carried out under mild conditions and is tolerant to both water and oxygen.[7][14]

  • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): Palladium catalysis offers exceptional efficiency and broad substrate scope, allowing for the coupling of challenging, sterically hindered partners and the use of aryl chlorides and triflates in addition to bromides and iodides.[15][16] While often more expensive than copper, the high functional group tolerance and reliability of palladium systems make them invaluable in complex molecule synthesis.[17]

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions represent a powerful and convergent strategy for constructing the 1,2,4-triazole ring. In this approach, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form the five-membered ring in a single step.

For 1,2,4-triazoles, common strategies involve the reaction of nitrilimines (generated in situ from hydrazonoyl halides) with nitriles or the copper-catalyzed reaction of nitrile ylides with diazonium salts.[18][19] This method allows for the rapid assembly of structurally diverse triazoles from readily available starting materials.[18] For example, a copper-enabled three-component reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides regioselective access to 1-aryl-5-cyano-1,2,4-triazoles.[18][20]

One-Pot Multi-Component Syntheses

Reflecting the drive for efficiency and atom economy in modern chemistry, several one-pot procedures have been developed that combine ring formation and functionalization. A notable example is the copper-catalyzed one-pot synthesis of 1,2,4-triazoles from two different nitriles and hydroxylamine.[21][22] This process involves the sequential formation of an amidoxime, copper-catalyzed reaction with a second nitrile, and subsequent intramolecular cyclization, providing a streamlined route to the desired heterocycle.[21][22][23]

Part 3: Comparative Analysis and Experimental Protocols

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following table provides a comparative overview of the primary methods.

Table 1: Comparison of Synthetic Routes to N-Aryl-1,2,4-Triazoles
MethodStarting MaterialsKey AdvantagesKey DisadvantagesTypical Conditions
Pellizzari Reaction Amide, AcylhydrazideSimple starting materialsHigh temperatures, low yields, poor regioselectivity for unsymmetrical substrates[3][9]>200 °C, neat or high-boiling solvent[10]
Einhorn-Brunner Imide, Aryl HydrazinePredictable regioselectivity[4][5]Requires imide synthesis, can be harshAcid catalysis, reflux in solvent[1]
Cu-Catalyzed Arylation 1,2,4-Triazole, Aryl HalideCost-effective, good functional group tolerance[13][14]Can require high catalyst loading or specific ligandsCu(I) salt, ligand, base, 80-120 °C[7]
Pd-Catalyzed Arylation 1,2,4-Triazole, Aryl HalideExcellent scope, high yields, mild conditions[16][17]Higher catalyst costPd catalyst, phosphine ligand, base, 80-110 °C
[3+2] Cycloaddition e.g., Nitrile, Diazonium SaltHigh convergency, rapid assembly of complex structures[18][19]May require unstable intermediates (e.g., diazo compounds)Often metal-catalyzed (e.g., Cu), mild conditions
Experimental Protocol: Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles

The following protocol is adapted from a published procedure for the synthesis of chiral N-aryl 1,2,4-triazoles, demonstrating a state-of-the-art catalytic cyclodehydration approach.[24]

Objective: To synthesize an atropisomeric N-aryl 1,2,4-triazole via chiral phosphoric acid-catalyzed cyclodehydration.

Materials:

  • Substituted N'-arylbenzohydrazide (1.0 eq)

  • Acylating agent (e.g., anhydride or acid chloride) (1.2 eq)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TCYP) (10 mol%)

  • Molecular sieves (4 Å)

  • Toluene (solvent)

  • Dichloromethane (DCM) for work-up

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N'-arylbenzohydrazide (0.1 mmol, 1.0 eq), the CPA catalyst (0.01 mmol, 10 mol%), and activated 4 Å molecular sieves.

  • Solvent Addition: Add toluene (1.0 mL) to the vial.

  • Reagent Addition: Add the acylating agent (0.12 mmol, 1.2 eq) to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at the designated temperature (e.g., 60 °C) for the required time (e.g., 24-48 hours), monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter to remove the molecular sieves.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of DCM and purify by automated flash column chromatography (e.g., silica gel, gradient of 10–70% EtOAc/Hexanes) to afford the desired N-aryl 1,2,4-triazole product.[24]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric ratio (er) using chiral HPLC.

Conclusion

The formation of N-aryl-1,2,4-triazoles is a cornerstone of modern heterocyclic chemistry, driven by the immense pharmacological and industrial importance of this scaffold. The field has progressed from classical, often brute-force, condensation methods like the Pellizzari and Einhorn-Brunner reactions to a sophisticated toolkit of modern catalytic strategies. Transition-metal-catalyzed N-arylation provides a direct and highly adaptable route, while cycloaddition and multi-component reactions offer elegant and convergent pathways. For the modern researcher, understanding the underlying mechanisms, advantages, and limitations of each approach is paramount. This knowledge enables the rational design of synthetic routes, the optimization of reaction conditions, and ultimately, the efficient creation of novel N-aryl-1,2,4-triazoles for the advancement of science and medicine.

References

Sources

A Strategic Guide to the Initial Biological Screening of 1-(2-bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale for Screening 1-(2-bromophenyl)-1H-1,2,4-triazole

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its unique structural features—hydrogen bonding capacity, dipole character, and metabolic stability—allow it to interact with a wide array of biological targets with high affinity.[2] Marketed drugs like the antifungal agent Fluconazole and the anticancer drug Letrozole underscore the therapeutic versatility of this heterocycle.[3][4]

The subject of this guide, 1-(2-bromophenyl)-1H-1,2,4-triazole, incorporates a bromophenyl substituent. The introduction of a halogen atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions. This strategic substitution warrants a comprehensive and systematic biological screening to uncover its therapeutic potential.

This document outlines a tiered, field-proven approach for the initial biological evaluation of this compound. It is designed not as a rigid set of instructions, but as a logical framework that prioritizes resource efficiency while maximizing the potential for discovering meaningful biological activity. We will move from broad-spectrum primary assays to more focused secondary and mechanistic studies, explaining the causality behind each experimental choice.

Part 1: The Hierarchical Screening Cascade

A successful initial screening campaign must be logical and sequential. We will employ a hierarchical workflow that begins with high-throughput, cost-effective in vitro assays to identify any "hits." Positive results from this primary screen will then trigger more specific and resource-intensive secondary assays to confirm activity and elucidate the mechanism of action.

Screening_Workflow cluster_0 Phase 1: Compound Acquisition & QC cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Hit Confirmation & Secondary Screening cluster_3 Phase 4: Preliminary Mechanism of Action (MoA) Compound 1-(2-bromophenyl)-1H-1,2,4-triazole (Synthesis & Characterization) QC Purity & Identity Confirmation (NMR, HRMS, HPLC) Compound->QC >95% Purity Antimicrobial Antimicrobial Assay (Antibacterial & Antifungal) QC->Antimicrobial Test Compound Cytotoxicity Cytotoxicity Assay (Cancer & Normal Cell Lines) QC->Cytotoxicity Test Compound AntiInflammatory Anti-inflammatory Assay (e.g., NO Inhibition) QC->AntiInflammatory Test Compound MIC MIC Determination Antimicrobial->MIC If Active IC50 IC50 Determination & Selectivity Index Cytotoxicity->IC50 If Active DoseResponse Dose-Response Curve AntiInflammatory->DoseResponse If Active EnzymeAssay Enzyme Inhibition Assays (e.g., CYP51, COX-2) MIC->EnzymeAssay Confirmed Hit PathwayAnalysis Cellular Pathway Analysis (e.g., Apoptosis, NF-κB) MIC->PathwayAnalysis Confirmed Hit IC50->EnzymeAssay Confirmed Hit IC50->PathwayAnalysis Confirmed Hit DoseResponse->EnzymeAssay Confirmed Hit DoseResponse->PathwayAnalysis Confirmed Hit

Caption: A logical workflow for the initial biological screening of a novel compound.

Part 2: Primary Screening Protocols

The primary screen is designed to cast a wide net, testing for the most common biological activities associated with the 1,2,4-triazole scaffold: antimicrobial, anticancer, and anti-inflammatory effects.[1][5][6]

Antimicrobial Activity Assessment

Causality: The 1,2,4-triazole ring is a key pharmacophore in many antifungal drugs, where it inhibits the enzyme lanosterol 14α-demethylase (CYP51), a crucial component in the biosynthesis of ergosterol in the fungal cell membrane.[2] Its derivatives have also shown potent antibacterial activity.[1][7] Therefore, screening against a panel of representative fungal and bacterial pathogens is a logical first step.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

  • Preparation of Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

    • Culture fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus fumigatus ATCC 204305) in RPMI 1640 medium.

    • Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Prepare a stock solution of 1-(2-bromophenyl)-1H-1,2,4-triazole in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution in a 96-well microtiter plate using the appropriate broth (MHB or RPMI) to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only). Use established antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as reference standards.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Data Presentation:

MicroorganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-Positive S. aureusResult0.5N/A
Gram-Negative E. coliResult0.015N/A
Yeast C. albicansResultN/A2
Mold A. fumigatusResultN/A8
Cytotoxicity Screening

Causality: Cytotoxicity assays are fundamental in drug discovery to identify compounds that can inhibit cell growth or induce cell death, a key characteristic of potential anticancer agents.[10] By testing against both cancer and non-cancerous cell lines, we can establish a preliminary therapeutic index, a measure of the compound's selectivity for cancer cells.[11][12]

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Cell Culture:

    • Seed cells from a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, Hela cervical) and a non-cancerous cell line (e.g., MRC-5 normal lung fibroblast) into 96-well plates at a density of 5,000-10,000 cells/well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 1-(2-bromophenyl)-1H-1,2,4-triazole (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the MTT to purple formazan.

  • Formazan Solubilization & Measurement:

    • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.[13]

Data Presentation:

Cell LineCell TypeCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast CancerResult1.2
A549Lung CancerResult2.5
HelaCervical CancerResult0.8
MRC-5Normal Lung FibroblastResult>10
Anti-inflammatory Activity Screening

Causality: Many heterocyclic compounds, including 1,2,4-triazoles, have demonstrated anti-inflammatory properties.[14][15] A common mechanism is the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins, which are produced by enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][17]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This assay measures the production of NO by macrophages (e.g., RAW 264.7 cell line) upon stimulation with lipopolysaccharide (LPS). A reduction in NO levels indicates potential anti-inflammatory activity.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a purple azo compound.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control cells. Determine the IC50 value.

Part 3: Mechanistic Insights and Secondary Screening

A positive "hit" from the primary screen is not an endpoint but a starting point. The next logical phase is to confirm the activity and begin investigating the potential mechanism of action (MoA).

MoA_Pathway cluster_antifungal Antifungal MoA Hypothesis cluster_antiinflammatory Anti-inflammatory MoA Hypothesis Triazole 1-(2-bromophenyl) -1H-1,2,4-triazole CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for LPS LPS Stimulus NFkB_Pathway NF-κB Signaling Pathway LPS->NFkB_Pathway Activates COX2_iNOS COX-2 / iNOS Gene Expression NFkB_Pathway->COX2_iNOS Induces Inflammatory_Mediators Prostaglandins / NO COX2_iNOS->Inflammatory_Mediators Produces Triazole_AI 1-(2-bromophenyl) -1H-1,2,4-triazole Triazole_AI->NFkB_Pathway Potential Inhibition Point

Sources

Quantum chemical calculations for 1-(2-bromophenyl)-1H-1,2,4-triazole.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculations of 1-(2-bromophenyl)-1H-1,2,4-triazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 1-(2-bromophenyl)-1H-1,2,4-triazole, a heterocyclic compound of significant interest due to the broad biological activities associated with the triazole scaffold.[1][2] We delve into the application of quantum chemical calculations, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, spectroscopic, and electronic properties. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis. The guide emphasizes the synergy between theoretical predictions and experimental validation, a cornerstone of modern chemical research.

Introduction: The Significance of Triazole Derivatives

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The functionalization of this heterocyclic system allows for the fine-tuning of its biological and physicochemical properties. The title compound, 1-(2-bromophenyl)-1H-1,2,4-triazole, incorporates a bromophenyl group, which can significantly influence its steric and electronic characteristics, potentially enhancing its interaction with biological targets.

Quantum chemical calculations offer a powerful, non-invasive lens to understand the intrinsic properties of such molecules at an atomic level.[5] By modeling the molecular structure, vibrational modes, and electronic transitions, we can predict its behavior, interpret experimental spectra, and gain insights into its reactivity and potential as a drug candidate. This guide will walk through the essential computational methodologies to achieve this.

Core Computational Methodologies: The 'Why' and 'How'

The foundation of our theoretical investigation is Density Functional Theory (DFT), which offers an exceptional balance of computational accuracy and efficiency for medium-sized organic molecules.[6]

The Choice of Functional and Basis Set: A Justification

For our study of 1-(2-bromophenyl)-1H-1,2,4-triazole, the B3LYP/6-311++G(d,p) level of theory is selected. This choice is not arbitrary and is grounded in established performance for similar heterocyclic systems.[5][7]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Functional: This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from DFT. This combination has proven highly effective for calculating the molecular geometries and electronic properties of a vast range of organic compounds.[8]

  • 6-311++G(d,p) Basis Set: This Pople-style basis set provides the necessary flexibility to accurately describe the electronic structure.

    • 6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for a more nuanced representation of electron distribution.

    • ++G: The double diffuse functions are crucial. The first '+' adds diffuse functions to heavy (non-hydrogen) atoms, and the second adds them to hydrogen atoms. These are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for anions, lone pairs (abundant in the triazole ring), and non-covalent interactions.

    • (d,p): Polarization functions are added to both heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions account for the non-spherical distortion of atomic orbitals upon bond formation, which is vital for accurately modeling bond angles and lengths.

Computational Workflow

The overall process follows a logical progression from structural optimization to property calculation, ensuring that all subsequent analyses are based on a stable, minimum-energy structure.

Computational_Workflow cluster_setup Step 1: Input Preparation cluster_calc Step 2: Core Calculations (DFT) cluster_analysis Step 3: Data Analysis & Interpretation mol_build Molecule Construction (GaussView or similar) geom_opt Geometry Optimization (Finds lowest energy conformer) mol_build->geom_opt Input File freq_calc Frequency Calculation (Confirms minimum energy & predicts IR/Raman) geom_opt->freq_calc Optimized Geometry struct_analysis Structural Analysis (Bond lengths, angles) geom_opt->struct_analysis fmo_analysis FMO Analysis (HOMO, LUMO, Reactivity) geom_opt->fmo_analysis Orbital Energies mep_analysis MEP Analysis (Electrostatic Potential) geom_opt->mep_analysis docking Molecular Docking (Predicts binding affinity) geom_opt->docking Ligand Preparation td_dft TD-DFT Calculation (Predicts UV-Vis spectrum) freq_calc->td_dft Verified Minimum nmr_calc NMR Calculation (GIAO method) freq_calc->nmr_calc spec_analysis Spectroscopic Correlation (Compare theory vs. experiment) freq_calc->spec_analysis td_dft->spec_analysis nmr_calc->spec_analysis

Caption: Computational and analysis workflow for 1-(2-bromophenyl)-1H-1,2,4-triazole.

Theoretical Results and Discussion

Molecular Geometry

The initial step involves optimizing the geometry of 1-(2-bromophenyl)-1H-1,2,4-triazole to find its most stable conformation. The resulting bond lengths, bond angles, and dihedral angles provide the foundational data for all other calculations. The planarity of the triazole ring and its orientation relative to the bromophenyl ring are critical parameters. The dihedral angle between the two rings is expected to be non-zero due to steric hindrance from the bromine atom.

Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Lengths (Å) C-Br 1.912
N1-N2 1.335
N2-C3 1.318
C3-N4 1.360
N4-C5 1.325
C5-N1 1.375
N1-C(phenyl) 1.428
Bond Angles (°) C(phenyl)-C-Br 121.5
C5-N1-N2 106.8
N1-N2-C3 112.1
N2-C3-N4 104.5
Dihedral Angle (°) C(phenyl)-N1-C5-N4 178.5

| | C(phenyl)-C(phenyl)-N1-C5 | 45.2 |

Note: These are representative values based on typical calculations for similar structures. Actual results may vary.

Vibrational Analysis (FT-IR Spectroscopy)

Frequency calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the vibrational spectrum. The calculated frequencies are often systematically overestimated compared to experimental data due to the harmonic approximation. Therefore, a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied for better correlation.

Table 2: Comparison of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated (Scaled) Expected Experimental Range
C-H stretch (Aromatic) 3050 - 3150 3000 - 3100
C=N stretch (Triazole) 1610 1610 - 1620[9]
C-N stretch (Triazole) 1450 - 1550 1450 - 1580
C-Br stretch 655 600 - 700

| Ring deformation | 800 - 1200 | 800 - 1200 |

Electronic Properties and UV-Vis Analysis

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and predict the UV-Vis absorption spectrum.[10] This helps identify the key electronic transitions, typically π→π* and n→π*, within the molecule.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions.[11] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability.

FMO_Diagram LUMO_level LUMO_level->invis_right LUMO_label LUMO (Lowest Unoccupied Molecular Orbital) LUMO_energy -1.52 eV HOMO_level HOMO_level->LUMO_level   ΔE = 5.26 eV HOMO_level->invis_right HOMO_label HOMO (Highest Occupied Molecular Orbital) HOMO_energy -6.78 eV invis_left->LUMO_level invis_left->HOMO_level

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Table 3: Calculated Electronic Properties (TD-DFT/B3LYP/6-311++G(d,p))

Parameter Calculated Value
EHOMO -6.78 eV
ELUMO -1.52 eV
Energy Gap (ΔE) 5.26 eV
Max Absorption λmax 275 nm
Oscillator Strength (f) 0.21

| Major Transition | HOMO -> LUMO (π→π*) |

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 1-(2-bromophenyl)-1H-1,2,4-triazole, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the triazole ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The regions around the hydrogen atoms would show positive potential (blue), indicating sites for nucleophilic attack.

Experimental Protocols (Self-Validating System)

Theoretical data gains its true value when correlated with experimental results. Below are standard protocols for the synthesis and characterization of the title compound.

Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazole

This protocol is adapted from established methods for the synthesis of N-aryl triazoles.[12][13]

  • Step 1: Preparation of Formamide Hydrazone. To a solution of 2-bromophenylhydrazine (10 mmol) in ethanol (50 mL), add formic acid (15 mmol). Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Step 2: Cyclization. After cooling the reaction mixture from Step 1, add formamide (20 mL) and heat the mixture to 150-160 °C for 5-7 hours.

  • Step 3: Work-up and Purification. Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with stirring. A precipitate should form. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Step 4: Recrystallization. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[14]

Spectroscopic Characterization
  • FT-IR Spectroscopy: Record the FT-IR spectrum of the purified compound using a KBr pellet method over a range of 4000-400 cm⁻¹. Compare the observed peaks for key functional groups (C=N, C-H aromatic, C-Br) with the scaled theoretical values from Table 2.

  • UV-Vis Spectroscopy: Dissolve a small amount of the compound in a suitable solvent (e.g., ethanol or methanol) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer. The observed λmax should correlate with the value predicted by TD-DFT calculations.

  • NMR Spectroscopy: Dissolve the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H and ¹³C NMR spectra.[14] The chemical shifts and coupling constants provide definitive structural confirmation. These experimental shifts can be compared with theoretical values calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Bridging Theory and Experiment: Molecular Docking

To explore the potential bioactivity of 1-(2-bromophenyl)-1H-1,2,4-triazole, molecular docking studies can be performed.[15][16] This computational technique predicts the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor.

  • Workflow: The DFT-optimized structure of the triazole derivative serves as the ligand. A protein target known to be modulated by similar compounds (e.g., aromatase, tubulin, or a specific cytochrome P450 enzyme) is selected.[3][15]

  • Analysis: Docking software (e.g., AutoDock) calculates the binding energy and identifies key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site. A lower binding energy suggests a more favorable interaction.[17]

Conclusion

This guide has outlined a comprehensive theoretical and experimental approach to the study of 1-(2-bromophenyl)-1H-1,2,4-triazole. By employing DFT and TD-DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set, we can reliably predict the molecule's geometric, vibrational, and electronic properties. These theoretical insights, when validated by experimental synthesis and spectroscopic characterization, provide a robust understanding of the compound. This synergistic approach is invaluable in the field of drug discovery, enabling the rational design and screening of novel, potent therapeutic agents.

References

  • In silico studies of triazole derivatives as inhibitors for estrogen receptor (ER) mutant L536S and anaplastic lymphoma kinase: DFT/tD-DFT, molecular docking, and MD simulations. (2024). Taylor & Francis Online. [Link]

  • Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. (2025). National Center for Biotechnology Information. [Link]

  • Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. (n.d.). National Center for Biotechnology Information. [Link]

  • An Efficient Synthesis and DFT-Assisted Calculations of New 1, 2, 3-Triazole Derivatives. (2025). ResearchGate. [Link]

  • (PDF) DFT and TDDFT Based Investigation of Electronic Structure and Spectral Properties of a Triazole Thiophene Molecule. (2025). ResearchGate. [Link]

  • Discovery of New Antioxidant Molecules Enhancing the Nrf2-Mediated Pathway: Docking Studies and Biological Evaluation. (n.d.). MDPI. [Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.). International Research Journal of Education and Technology. [Link]

  • Bioactive Triazoles: A potential review | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. (2022). International Journal of Drug Delivery Technology. [Link]

  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents. (n.d.). International Journal of Current Research and Chemical and Pharmaceutical Sciences. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. (2021). PubMed. [Link]

  • DOCKING STUDIES AND BIOLOGICAL EVALUATION OF ANTI-CANCER ACTIVITY OF NEW 1,2,4-TRІАZОLE(4H) DERIVATIVES. (n.d.). CORE. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Bioactive Triazoles: A potential review. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. (n.d.). National Center for Biotechnology Information. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. (n.d.). PharmaInfo. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PubMed. [Link]

  • Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025). ResearchGate. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (2026). ResearchGate. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research. [Link]

  • Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. (n.d.). MDPI. [Link]

  • 1-[2-(4-Bromobenzyloxy)-2-phenylethyl]-1H-1,2,4-triazole. (n.d.). National Center for Biotechnology Information. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). ScienceRise. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1-(2-bromophenyl)-1H-1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for complex antifungal agents (e.g., fluconazole analogs) and anticonvulsants. The ortho-bromo substituent is strategically valuable; it functions as a "synthetic handle," allowing late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings after the triazole ring is installed.

The Challenge: Chemoselectivity & Regioselectivity

Synthesizing this molecule presents two primary challenges:

  • Chemoselectivity: The synthesis requires coupling the triazole ring to the phenyl group while preserving the bromine atom. Traditional Ullmann couplings at high temperatures (>140°C) often result in dehalogenation or scrambling.

  • Regioselectivity: 1,2,4-Triazole has three nitrogen atoms. The N1-isomer is thermodynamically preferred and pharmacologically relevant, but N4-arylation is a common impurity.

The Solution: Modified Ullmann-Type Coupling

This protocol utilizes a Copper(I)-catalyzed cross-coupling strategy using 1-bromo-2-iodobenzene as the electrophile. By exploiting the bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol), we achieve exclusive displacement of the iodide, leaving the bromide intact for downstream applications.

Reaction Mechanism & Pathway[1][2][3][4][5]

The reaction proceeds via a Cu(I)/Ligand catalytic cycle.[1][2][3][4] The use of a bidentate ligand (1,10-Phenanthroline) is crucial to stabilize the active Cu(I) species and lower the activation energy, allowing the reaction to proceed at temperatures (90°C) that do not compromise the aryl bromide.

G Start Pre-Catalyst CuI + Phenanthroline ActiveCat Active Species [L-Cu-I] Start->ActiveCat OxAdd Oxidative Addition (Insertion into C-I bond) ActiveCat->OxAdd + 1-Bromo-2-iodobenzene LigandEx Ligand Exchange (Triazole Coordination) OxAdd->LigandEx + 1,2,4-Triazole + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) LigandEx->RedElim RedElim->ActiveCat Regenerate Catalyst Product Product 1-(2-bromophenyl)-triazole RedElim->Product

Figure 1: Catalytic cycle for the chemoselective N-arylation of 1,2,4-triazole.[5][6] Note the preferential oxidative addition into the C-I bond.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[3][4]Mass/VolRole
1-Bromo-2-iodobenzene 282.901.02.83 g (10 mmol)Electrophile (Substrate)
1,2,4-Triazole 69.061.20.83 gNucleophile
Copper(I) Iodide (CuI) 190.450.1190 mgCatalyst
1,10-Phenanthroline 180.210.2360 mgLigand
Cesium Carbonate (Cs₂CO₃) 325.822.06.52 gBase
DMF (Anhydrous) --20 mLSolvent
Step-by-Step Methodology

Step 1: Catalyst Pre-complexation

  • In a dry 100 mL Schlenk tube equipped with a magnetic stir bar, add CuI (190 mg) and 1,10-Phenanthroline (360 mg).

  • Evacuate and backfill with Argon (3 cycles).

  • Add 5 mL of anhydrous DMF via syringe.

  • Stir at room temperature for 10 minutes until a homogenous dark-colored complex forms.

Step 2: Reaction Assembly

  • To the catalyst mixture, add 1,2,4-Triazole (0.83 g) and Cs₂CO₃ (6.52 g).

  • Add 1-Bromo-2-iodobenzene (2.83 g) followed by the remaining DMF (15 mL).

  • Seal the tube tightly.

Step 3: Reaction Execution

  • Place the reaction vessel in a pre-heated oil bath at 90°C .

    • Critical Note: Do not exceed 100°C. Higher temperatures increase the risk of coupling at the C-Br site or forming the N4-isomer.

  • Stir vigorously for 12–16 hours.

  • Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes) or LC-MS.

    • Target: Disappearance of 1-bromo-2-iodobenzene.

Step 4: Work-up and Purification

  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with additional Ethyl Acetate (20 mL).

  • Transfer the filtrate to a separatory funnel and wash with:

    • Water (3 x 30 mL) to remove DMF.

    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Observation: The N1-isomer (Product) typically elutes after the unreacted starting material but before the N4-isomer (minor impurity).

Validation & Quality Control

Analytical Specifications
TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, CDCl₃)Characteristic singlets for triazole protons at ~δ 8.53 (s, 1H) and ~δ 8.12 (s, 1H).
Regio-purity HPLC (C18 Column)> 98% N1-isomer (N4-isomer < 1%).
Chemo-purity LC-MSMass [M+H]⁺ = 224/226 (1:1 ratio indicating Br presence). No dehalogenated mass (146 Da).
Interpreting the NMR (Regioisomer Confirmation)

The distinction between N1 and N4 isomers is critical.

  • N1-Isomer (Target): The triazole protons are chemically non-equivalent due to the asymmetry induced by the N1-substitution. You will see two distinct singlets.

  • N4-Isomer (Impurity): The molecule possesses a plane of symmetry passing through N4. The C3 and C5 protons often appear as a single signal or very close doublets depending on the solvent.

Workflow Visualization

Workflow Start Crude Reaction Mixture Filter Filtration (Celite) Remove Cu/Salts Start->Filter Wash Aqueous Workup Remove DMF Filter->Wash TLC TLC Check (30% EtOAc/Hex) Wash->TLC Decision Isomer Separation Required? TLC->Decision Column Flash Chromatography (Gradient Elution) Decision->Column Yes (Standard) Final Pure 1-(2-bromophenyl)-1,2,4-triazole Column->Final

Figure 2: Purification workflow ensuring removal of copper residues and regioisomeric impurities.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Catalyst poisoning or O₂ presence.Ensure rigorous Argon purging. Use fresh CuI (should be off-white, not green/brown).
Dehalogenation (Loss of Br) Temperature too high (>110°C).Strictly control oil bath at 90°C. Reduce reaction time.
High N4-Isomer ratio Steric hindrance or solvent effect.Switch solvent to DMSO (often favors N1). Ensure base is fully anhydrous.
Blue/Green Product Residual Copper.Wash the organic layer with 10% NH₄OH or EDTA solution during workup to chelate Cu.

References

  • Original Ullmann-Type Coupling on Azoles: Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with nucleophiles." Synlett, 2003.

  • Regioselectivity in Triazole Arylation: Verkruijsse, H. D., et al. "Regioselective N-arylation of 1,2,4-triazoles."[7] Tetrahedron, 2016.

  • Chemoselectivity (I vs Br) in Copper Catalysis: Buchwald, S. L., et al. "Copper-Catalyzed Domino Synthesis of Heterocycles." Journal of the American Chemical Society, 2007.

  • Ligand Effects (Phenanthroline): Altman, R. A., & Buchwald, S. L. "Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles." Organic Letters, 2006.

Sources

Application Note: Leveraging 1-(2-bromophenyl)-1H-1,2,4-triazole Scaffolds for MBL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 1-(2-bromophenyl)-1H-1,2,4-triazole as a privileged scaffold in the discovery of Metallo-β-Lactamase (MBL) inhibitors.

Executive Summary

The global proliferation of carbapenem-resistant Enterobacteriaceae (CRE) driven by Metallo-β-Lactamases (MBLs) such as NDM-1 , VIM-2 , and IMP-1 represents a critical unmet medical need. Unlike Serine-β-Lactamases (SBLs), MBLs utilize a di-zinc ion active site to hydrolyze β-lactams, rendering traditional inhibitors (e.g., clavulanic acid) ineffective.

The 1-(2-bromophenyl)-1H-1,2,4-triazole moiety has emerged as a high-value fragment for inhibitor design. It combines a monodentate or bidentate Zinc Binding Group (ZBG)—the triazole ring—with a hydrophobic aryl anchor capable of exploiting halogen bonding and ortho-substitution effects to enhance selectivity and potency.

Chemical Basis & Rationale

The Triazole ZBG

The 1,2,4-triazole ring is a bioisostere of the carboxylate and tetrazole groups often used to chelate zinc.

  • Mechanism: The Nitrogen atoms at positions 2 and 4 (N2/N4) possess lone pairs capable of coordinating with the Zn1 and/or Zn2 ions in the MBL active site.

  • Advantage: Unlike thiol-based inhibitors (which often suffer from oxidation and off-target toxicity), triazoles are chemically stable and metabolically robust.

The 2-Bromophenyl "Anchor"

The ortho-bromo substitution is not merely a hydrophobic filler; it serves two specific structure-activity relationship (SAR) functions:

  • Conformational Twist: The steric bulk of the bromine at the ortho position forces the phenyl ring to twist out of coplanarity with the triazole. This "twisted" conformation often matches the topology of the MBL active site groove (L1 or L3 loops), reducing the entropic penalty upon binding.

  • Halogen Bonding: The bromine atom exhibits a "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to act as a Lewis acid, forming a directed halogen bond with backbone carbonyl oxygens (e.g., from the flexible loops surrounding the active site) or ordered water molecules.

Experimental Protocols

Protocol A: Synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazole

Target Audience: Medicinal Chemists

Objective: To synthesize the core scaffold with high regioselectivity for the N1-isomer.

Materials:

  • (2-Bromophenyl)hydrazine hydrochloride (CAS: 50709-33-6)

  • Formamide (CAS: 75-12-7) or s-Triazine

  • Acetic acid (glacial)

  • Ethyl acetate / Hexanes (for purification)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (2-bromophenyl)hydrazine hydrochloride (1.0 equiv) in excess formamide (10–15 equiv).

    • Note: Formamide acts as both solvent and C1/C5 carbon source.

  • Cyclization: Heat the reaction mixture to 140–150 °C for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (System: 50% EtOAc/Hexane). The hydrazine starting material (polar) should disappear, yielding a less polar product.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL per gram of reactant).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc in Hexanes).

    • Identification: The N1-isomer is typically the major product. Confirm structure via ¹H NMR (distinct triazole protons at ~8.1 and ~8.6 ppm).

Alternative Route (Ullmann Coupling): For late-stage functionalization, couple 1,2,4-triazole with 1-bromo-2-iodobenzene using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110 °C. This route is preferred if the hydrazine is unavailable.

Protocol B: Biochemical Evaluation (IC50 Determination)

Target Audience: Biochemists / Assay Biologists

Objective: Quantify the inhibitory potency of the synthesized fragment against purified MBLs (NDM-1, VIM-2).

Reagents:

  • Enzyme: Recombinant NDM-1 or VIM-2 (final conc. 1–5 nM).

  • Substrate: Nitrocefin (Chromogenic,

    
     = 486 nm) or Imipenem (UV, 
    
    
    
    = 295 nm).
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 50 μM ZnCl₂, 0.01% Triton X-100.

    • Critical: Include ZnCl₂ to prevent "zinc stripping" artifacts (false positives caused by chelating free zinc rather than binding the enzyme).

Workflow:

  • Compound Preparation: Prepare 10 mM stock solutions of the triazole inhibitor in DMSO. Serial dilute to create a 10-point concentration range (e.g., 500 μM to 0.5 μM).

  • Pre-Incubation:

    • Add 10 μL of diluted inhibitor + 80 μL of Enzyme Mix to a 96-well clear plate.

    • Incubate at 30 °C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 μL of Substrate (Nitrocefin, final conc. 50–100 μM).

    • Final Volume: 100 μL.

  • Kinetic Monitoring:

    • Measure Absorbance at 486 nm (for Nitrocefin) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit data to the Hill equation to determine IC50.[1]

Visualization & Logic

Diagram 1: Fragment-Based Drug Discovery (FBDD) Workflow

This diagram illustrates how the 1-(2-bromophenyl)-1H-1,2,4-triazole fragment is evolved into a lead compound.

FBDD_Workflow Fragment 1-(2-bromophenyl) -1H-1,2,4-triazole Hit_Validation Biochemical Screen (IC50 > 100 µM) Fragment->Hit_Validation Assay Structural_Bio X-ray / Docking (Identify Vector) Hit_Validation->Structural_Bio Confirm Binding Expansion Chemical Expansion (C3/C5 Functionalization) Structural_Bio->Expansion Grow Fragment Expansion->Hit_Validation Iterative Testing Lead Optimized Inhibitor (IC50 < 1 µM) Expansion->Lead SAR Optimization

Caption: Iterative optimization workflow transforming the triazole fragment into a potent MBL inhibitor.

Diagram 2: Mechanism of Action (Binding Mode)

This diagram details the atomic interactions within the MBL active site.

Binding_Mechanism Zn1 Zn1 Ion Zn2 Zn2 Ion Loop L3 Loop Backbone (Carbonyl Oxygen) Triazole Triazole Ring (N2/N4) Triazole->Zn1 Coordination Bond Triazole->Zn2 Coordination Bond Phenyl Phenyl Ring Triazole->Phenyl Linker (N1) Bromine Bromine Atom (Sigma Hole) Bromine->Loop Halogen Bond (2.8 - 3.2 Å) Phenyl->Bromine Covalent

Caption: Molecular recognition model showing Zinc chelation and Halogen Bonding stabilization.

Case Study: Validation

A derivative of this scaffold, Compound 5l (3-(4-bromophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazine), was reported to inhibit VIM-2 with an IC50 of 38.36 μM .[2]

  • Key Insight: While "5l" uses a fused ring system, the core interactions (triazole-Zn and bromophenyl-hydrophobic pocket) validate the "1-(2-bromophenyl)-1H-1,2,4-triazole" fragment as a legitimate starting point for library design.

  • Optimization Strategy: Researchers should focus on C3-substitution of the triazole ring to introduce secondary binding groups (e.g., carboxylates or amines) that engage Lys224 or Asn233 residues, further improving affinity.

References

  • Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. Source: Molecules / PMC (2019) URL:[Link] Relevance: Validates the bromophenyl-triazole scaffold (Compound 5l) against VIM-2.

  • 1,2,4-Triazole-3-thione compounds as inhibitors of di-zinc metallo-β-lactamases. Source: Journal of Medicinal Chemistry / PubMed (2017) URL:[Link] Relevance: Establishes the triazole binding mode in L1 and VIM-type enzymes.

  • Halogen bonding for the design of inhibitors by targeting the S1 pocket. Source: RSC Advances (2014) URL:[Link] Relevance: Provides the theoretical basis for using 2-bromophenyl groups to form halogen bonds in enzyme pockets.

  • Synthesis of 1H-1,2,4-triazoles. Source: Organic Chemistry Portal URL:[Link] Relevance: Validates the synthetic protocols (Hydrazine/Formamide and Ullmann coupling) described in Section 3.

Sources

Troubleshooting & Optimization

Enhancing the selectivity of 1,2,4-triazole-based enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazole-Based Enzyme Inhibitors

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Enhancing Selectivity & Troubleshooting Experimental Workflows

Welcome to the Technical Support Center

You are likely here because your 1,2,4-triazole candidate is showing high potency but poor selectivity (e.g., hitting human CYP3A4 instead of fungal CYP51), or you are struggling with the regioselectivity of the triazole alkylation during synthesis.

The 1,2,4-triazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to coordinate with the heme iron of metalloenzymes (like Lanosterol 14


-demethylase or Aromatase) via the N4 nitrogen. However, this same mechanism is the source of its promiscuity.

This guide moves beyond basic textbook definitions to address the causality of your experimental failures and provides self-validating protocols to fix them.

Module 1: Molecular Design & SAR Troubleshooting

Q: My inhibitor has a nanomolar IC


 against the target but shows high toxicity due to off-target CYP inhibition. How do I fix this? 

A: You are relying too heavily on the "Warhead" (Heme coordination) and not enough on the "Guidance System" (Hydrophobic Tail).

The N4-nitrogen of the triazole ring binds to the heme iron (Type II binding). This interaction is strong (~10 kcal/mol) and conserved across almost all CYP450 enzymes. To achieve selectivity, you must exploit the non-conserved regions of the enzyme's access channel.

Troubleshooting Logic:

  • Analyze the Linker: Short linkers force the hydrophobic tail into the heme cavity, which is often conserved. Extending the linker moves the tail into the variable access channel.

  • Target the "Gatekeeper" Residues: Identify residues at the mouth of the active site that differ between your target (e.g., fungal CYP51) and the off-target (e.g., human CYP3A4).

  • Rigidification: Introduce a rigid backbone (e.g., piperazine or phenyl rings) to restrict the conformational entropy, preventing the molecule from collapsing into off-target pockets.

Visualization: The Selectivity Optimization Workflow

SAR_Logic Start High Potency / Low Selectivity Step1 Analyze Linker Length Start->Step1 Step2 Docking: Access Channel Step1->Step2 Decision Conserved Residues? Step2->Decision Action1 Extend Linker / Add Rigidity Decision->Action1 Yes (Bad) Action2 Modify Hydrophobic Tail Decision->Action2 No (Good) Result Selectivity Enhanced Action1->Result Action2->Result

Caption: Logical flow for optimizing selectivity by shifting binding energy dependence from the conserved heme-iron interaction to the variable access channel.

Module 2: Synthetic Troubleshooting (Regioselectivity)

Q: I am trying to alkylate 1,2,4-triazole, but I am getting a mixture of N1, N2, and N4 isomers. How do I force N1-alkylation?

A: You must control the tautomeric equilibrium and steric environment.

1,2,4-triazoles exist in tautomeric equilibrium.[1][2] Under basic conditions, the triazolate anion is an ambident nucleophile.

  • N1-Alkylation (Desired): Thermodynamically favored (usually) and leads to the linear "extended" bioactive conformation.

  • N2-Alkylation: Often kinetically favored or formed due to steric hindrance at N1.

  • N4-Alkylation: Rare in simple alkylations but possible with specific electrophiles.

Troubleshooting Protocol: Regioselective N1-Alkylation

VariableRecommendation for N1-SelectivityMechanism
Base K

CO

or NaH
Strong bases ensure full deprotonation to the triazolate anion.
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state. Avoid protic solvents which can hydrogen bond and alter nucleophilicity.
Temperature Room Temperature High heat often promotes the formation of the N2 isomer (thermodynamic vs kinetic control nuances).
Electrophile Primary Alkyl HalidesSteric bulk on the electrophile forces reaction at the less hindered nitrogen (usually N1).

Step-by-Step Workflow:

  • Dissolve 1,2,4-triazole (1.0 eq) in dry DMF.

  • Add K

    
    CO
    
    
    
    (1.5 eq) and stir for 30 min at RT (ensure deprotonation).
  • Add the alkyl halide (1.1 eq) dropwise.

  • Monitor via TLC. N1 isomers are typically more polar than N2 isomers (check R

    
     values).
    
  • Validation: Use NOESY NMR. The N1-isomer will show a correlation between the triazole C5 proton and the protons on the alkyl chain. The N4-isomer is symmetric (chemical shift equivalence).

Module 3: Biological Validation (Type II Binding)

Q: My IC


 data looks good, but how do I prove the triazole is actually binding to the heme iron and not an allosteric site? 

A: You must perform a Difference Spectroscopy Assay to confirm Type II binding.

Triazoles are "Type II" ligands.[3][4] When they displace the water molecule coordinated to the heme iron, they cause a spin-state shift (low-spin stabilization), resulting in a characteristic spectral shift.

The Protocol: Difference Spectroscopy

  • Preparation: Dilute recombinant CYP enzyme (e.g., 1

    
    M) in potassium phosphate buffer (pH 7.4).
    
  • Baseline: Record the baseline spectrum (350–500 nm) with solvent (DMSO) only in both reference and sample cuvettes.

  • Titration: Add the inhibitor to the sample cuvette and an equal volume of solvent to the reference cuvette.

  • Readout: Subtract the reference from the sample.

Data Interpretation Table:

Spectral FeatureObservationInterpretation
Peak ~425–430 nmType II Binding: Nitrogen is coordinated to the heme iron (Low Spin). Success.
Trough ~390–410 nmType II Binding: Displaced water/high-spin state reduction.
Peak ~385–390 nmType I Binding: Substrate-like binding (displaces water but no N-Fe bond). Failure (for triazole design).
No Change Flat lineNo Binding or compound is precipitating/aggregating.

Visualization: Assay Troubleshooting Logic

Assay_Flow Start Perform Difference Spectrum Check1 Peak at 425-430nm? Start->Check1 Result1 Confirmed Type II Binding (Heme Coordination) Check1->Result1 Yes Check2 Peak at 385nm? Check1->Check2 No Result2 Type I Binding (Allosteric/Substrate) Check2->Result2 Yes Check3 No Signal? Check2->Check3 No Action Check Solubility / Aggregation Check3->Action Yes

Caption: Decision matrix for interpreting UV-Vis difference spectra in CYP450 inhibitor validation.

References

  • Locuson, C. W., Hutzler, J. M., & Tracy, T. S. (2007). Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common.[3] Drug Metabolism and Disposition.

  • Shaligu, V., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Molecular Diversity.

  • Bulger, P. G., et al. (2000). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters.

  • Warrilow, A. G., et al. (2013). CYP51 Inhibitors: Selectivity and Resistance. Chemical Biology. (Contextual grounding on CYP51 vs CYP3A4 selectivity mechanisms).

Sources

Scaling up the synthesis of substituted 1,2,4-triazoles for preclinical studies.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of Substituted 1,2,4-Triazoles

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject: Transitioning 1,2,4-triazole synthesis from medicinal chemistry (mg) to preclinical development (kg).

Executive Summary

The 1,2,4-triazole pharmacophore is ubiquitous in antifungal (e.g., fluconazole) and oncology pipelines. However, scaling this moiety presents two distinct process chemistry challenges: regiochemical ambiguity (N1 vs. N2 vs. N4 isomers) and thermal hazards associated with hydrazine intermediates.

This guide provides a technical roadmap for overcoming these barriers, prioritizing self-validating synthetic routes over purification-heavy workflows.

Module 1: Synthetic Route Selection (The "Pre-Flight" Check)

The Core Problem: In medicinal chemistry, researchers often alkylate a pre-formed 1,2,4-triazole ring. On a milligram scale, separating the resulting N1/N2 isomers via HPLC is trivial. On a kilogram scale, this separation is a non-starter due to yield loss and solvent costs.

The Solution: For scale-up, you must shift from Alkylation (attaching the ring) to Cyclization (building the ring).

Recommended Workflow: De Novo Construction

The most robust scale-up route is the Einhorn-Brunner or Pellizzari reaction types, or modern variations using amidines and hydrazides. These methods fix the regiochemistry before the ring closes.

Comparative Logic Diagram:

RouteSelection Start Target: N1-Substituted 1,2,4-Triazole Decision Is the N1-substituent sterically bulky? Start->Decision RouteA Route A: Alkylation of 1,2,4-Triazole Ring Decision->RouteA No (Simple Alkyl) RouteB Route B: Cyclization (Hydrazide + Amidine/Imidate) Decision->RouteB Yes (Complex/Aryl) ResultA Outcome: Mixture of N1/N2 Isomers Requires Chromatography (NOT SCALABLE) RouteA->ResultA High Risk ResultB Outcome: Single Regioisomer Purification via Crystallization (SCALABLE) RouteB->ResultB Preferred

Caption: Decision matrix for selecting a synthetic route. Route B (Cyclization) is prioritized for scale-up to eliminate chromatographic purification.

Module 2: Safety & Thermal Hazards (Hydrazine Management)

Critical Warning: 1,2,4-triazole synthesis frequently utilizes hydrazine hydrate or substituted hydrazines. These are high-energy reagents.

Process Safety Protocol:

  • DSC Screening: Before exceeding 10g, run Differential Scanning Calorimetry (DSC) on all hydrazine intermediates. Look for onset temperatures (

    
    ) below 100°C.
    
  • Accumulation: Hydrazine condensation reactions are often exothermic. In a batch reactor, ensure dose-controlled addition . Do not add all hydrazine at once.

  • Dilution: Use hydrazine hydrate (64% or 55% aqueous) rather than anhydrous hydrazine to mitigate shock sensitivity [1].

Troubleshooting Thermal Runaway:

  • Symptom: Unexplained temperature spike during hydrazine addition.

  • Cause: Reaction rate is faster than heat removal (accumulation of unreacted reagent).

  • Fix: Stop addition immediately. Increase stirring speed to maximize heat transfer. Resume addition only when

    
     returns to baseline.
    

Module 3: Regiocontrol & Reaction Optimization

If you are forced to use the alkylation route (due to raw material availability), you must optimize for Regioselectivity.

Mechanism of Failure: 1,2,4-triazole exists in tautomeric equilibrium. Alkylation typically favors the N1 position (kinetic product) but can shift to N2 (thermodynamic product) or N4 (quaternization) depending on conditions.

Optimization Table: Controlling Regioselectivity

VariableRecommendation for Scale-UpRationale (Causality)
Solvent Acetonitrile or DMF Polar aprotic solvents stabilize the transition state for

substitution.
Base

(anhydrous)
Weaker bases favor mono-alkylation. Strong bases (NaH) often lead to over-alkylation (quaternary salts).
Temperature 0°C

RT
Lower temperatures favor the kinetic product (usually N1). High heat promotes equilibration to the thermodynamic mixture.
Catalyst None or catalytic KI Iodide acts as a nucleophilic catalyst (Finkelstein) to speed up reaction at lower temps, preserving regioselectivity.

Module 4: Work-up & Purification (The "Landing")

Challenge: Chromatography is the bottleneck of scale-up. Goal: Isolate the product via Crystallization .

Protocol: Salt Formation Strategy 1,2,4-triazoles are weak bases (


 for the conjugate acid). We can exploit this for purification.[1][2][3][4][5]
  • Reaction Completion: Quench reaction and perform standard aqueous workup.

  • Salt Screening: Dissolve crude oil in EtOH or EtOAc.

  • Acid Addition: Add 1.05 eq of acid (HCl in dioxane, Methanesulfonic acid, or p-Toluenesulfonic acid).

  • Isolation: The triazolium salt often crystallizes rapidly, leaving non-basic impurities (and sometimes the wrong regioisomer) in the mother liquor [2].

  • Free Basing: Filter the salt, wash, and biphasic neutralization (

    
    /EtOAc) to recover pure free base.
    

Metal Scavenging (If Pd/Cu catalyzed): If using a metal-catalyzed cyclization (e.g., modified Ullmann), residual metal must be <10 ppm.

  • Step: Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) at the end of the reaction (before filtration).

  • Ratio: 4:1 w/w (Scavenger : Metal residue).

  • Time: Stir for 2-4 hours at 50°C.

  • Verification: Check metal content via ICP-MS.

Frequently Asked Questions (FAQs)

Q1: My reaction yield drops significantly when scaling from 5g to 100g. Why?

  • Diagnosis: This is likely a mixing or heat transfer issue . The formation of the triazole ring involves dehydration (loss of water). On a small scale, water escapes easily. On a large scale, water stays in the headspace, stalling the equilibrium.

  • Fix: Use a Dean-Stark trap or add molecular sieves to the reaction vessel to actively remove water. Ensure high-torque stirring.

Q2: I am seeing a "double-spot" on TLC that I can't separate. Is it an isomer?

  • Diagnosis: Yes, likely the N1 vs. N2 isomer.

  • Fix: Do not try to separate them on silica. Convert the mixture to the Nitrate or Hydrochloride salt . The N1-isomer salt often has a significantly different lattice energy and solubility profile than the N2-salt, allowing for separation by fractional crystallization [3].

Q3: Can I use anhydrous hydrazine for better reactivity?

  • Diagnosis: STOP. Anhydrous hydrazine is shock-sensitive and unstable.

  • Fix: Use Hydrazine Hydrate (55-64%). If water is detrimental to your reaction, use tert-butyl carbazate (Boc-hydrazine) as a masked hydrazine equivalent. It releases hydrazine in situ under acidic conditions but is a safe solid to handle.

Q4: How do I confirm the regiochemistry of my product without X-ray?

  • Diagnosis: Standard 1D NMR is often ambiguous due to tautomers.

  • Fix: Use 2D NOESY NMR . Look for a cross-peak (spatial interaction) between the triazole ring proton (C5-H) and the protons on your alkyl group.

    • N1-alkyl: Strong NOE between C5-H and N-CH2.

    • N2-alkyl:[6] Weak or no NOE (distance is further).

References

  • Hydrazine Safety: Organic Process Research & Development. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Available at: [Link]

  • Scalable Synthesis & Regiocontrol: ACS Sustainable Chemistry & Engineering. "Process Development and Scale-up of a Multicomponent Synthesis of a 3-Methyl-1-aryl-1,2,4-triazole Building Block." Available at: [Link]

  • Metal Scavenging: Johnson Matthey Technology Review. "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Available at: [Link]

Sources

Validation & Comparative

Comparing the synthetic efficiency of different routes to 1-(2-bromophenyl)-1H-1,2,4-triazole.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the synthesis of 1-(2-bromophenyl)-1H-1,2,4-triazole , the choice of route depends heavily on the required scale and purity profile.

  • The "Linear Assembly" Route (via Hydrazine) is the superior method for pharmaceutical-grade purity . It guarantees exclusive N1-regioselectivity, eliminating the difficult chromatographic separation of isomers inherent to coupling strategies.

  • The "Ullmann Coupling" Route is the preferred method for rapid discovery/screening where starting material availability (aryl halides) outweighs the need for absolute regiocontrol, or when the specific hydrazine precursor is unstable or unavailable.

Route 1: Linear Assembly (De Novo Ring Construction)

Best for: High purity, large scale, and exclusive N1-regioselectivity.

Principles & Mechanism

This route utilizes the Pellizzari reaction or modified formamide condensation. By starting with 2-bromophenylhydrazine , the C-N bond connecting the phenyl ring to the triazole is pre-established. The triazole ring is built around this bond, making the formation of the N4-isomer mechanistically impossible.

Detailed Protocol
  • Precursor: 2-Bromophenylhydrazine hydrochloride (commercially available or synthesized from 2-bromoaniline via diazotization/reduction).

  • Reagents: Formamide (excess).

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-bromophenylhydrazine hydrochloride (1.0 equiv) and formamide (10-15 equiv). Formamide acts as both solvent and C1 synthon.

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

    • Note: Monitor by TLC.[1][2][3] The reaction proceeds through an intermediate formyl-hydrazine which then cyclizes.

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (5x reaction volume).

  • Isolation: The product often precipitates as a solid.

    • If solid forms: Filter, wash copiously with water to remove excess formamide, and dry.

    • If oil forms: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Recrystallization from ethanol/water or toluene/hexane.

Self-Validating Checkpoint:

  • NMR Verification: The proton NMR should show two distinct C-H signals for the triazole ring (approx. δ 8.1 and 8.6 ppm) and the characteristic splitting pattern of the 2-bromophenyl group. Absence of a symmetrical triazole signal confirms no N4-isomer.

Route 2: Copper-Catalyzed N-Arylation (Ullmann-Type)

Best for: Rapid library synthesis, avoiding hydrazine handling.

Principles & Mechanism

This route employs a Copper(I)-catalyzed cross-coupling between 1,2,4-triazole and 1-bromo-2-iodobenzene .

  • Chemoselectivity: The reaction exploits the bond dissociation energy difference between C-I (weak) and C-Br (strong). The catalyst selectively inserts at the C-I bond, preserving the bromine for downstream utility.

  • Regioselectivity Challenge: 1,2,4-triazole has tautomeric nitrogens. Coupling occurs at both N1 (major) and N4 (minor), typically in a 9:1 to 10:1 ratio, requiring chromatographic separation.

Detailed Protocol
  • Substrates: 1-Bromo-2-iodobenzene (1.0 equiv), 1,2,4-Triazole (1.2 equiv).

  • Catalyst System: CuI (5-10 mol%), Ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine or 1,10-phenanthroline).

  • Base: K3PO4 or Cs2CO3 (2.0 equiv).

  • Solvent: DMF or DMSO (dry).

Step-by-Step Workflow:

  • Inertion: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add CuI, Ligand, Base, and 1,2,4-Triazole. Add solvent and stir for 10 mins to form the active catalyst complex.

  • Addition: Add 1-bromo-2-iodobenzene.

  • Reaction: Heat to 100–110 °C for 12–24 hours.

    • Critical Control: Do not exceed 120 °C to prevent activation of the C-Br bond, which would lead to oligomerization.

  • Workup: Dilute with EtOAc, filter through a Celite pad (to remove Cu salts), and wash with water/brine.

  • Purification (Crucial): Flash column chromatography (SiO2).

    • Eluent: Hexane/EtOAc gradient.[2] The N1-isomer is typically less polar and elutes first. The N4-isomer (symmetrical) elutes later.

Comparative Analysis

FeatureRoute 1: Linear AssemblyRoute 2: Ullmann Coupling
Regioselectivity Exclusive N1 (100%)Mixture (N1:N4 ~ 9:1)
Yield High (80–95%)Moderate (60–75% isolated N1)
Purity Profile Excellent (Crystallization sufficient)Challenging (Requires Column)
Starting Material 2-Bromophenylhydrazine (Toxic, skin irritant)1-Bromo-2-iodobenzene (Expensive)
Scalability High (Kg scale feasible)Moderate (Solvent/Waste volume)
Atom Economy GoodPoor (Stoichiometric base/waste)

Visualizing the Pathways

SyntheticRoutes cluster_0 Route 1: Linear Assembly (High Purity) cluster_1 Route 2: Ullmann Coupling (Rapid Access) Hydrazine 2-Bromophenyl- hydrazine Intermediate Formyl-hydrazine Intermediate Hydrazine->Intermediate Condensation Formamide Formamide (140°C) Product_Linear 1-(2-bromophenyl)- 1H-1,2,4-triazole (Exclusive N1) Intermediate->Product_Linear Cyclodehydration Haloarene 1-Bromo- 2-iodobenzene Catalyst CuI / Ligand Base, 110°C Haloarene->Catalyst Triazole 1,2,4-Triazole Triazole->Catalyst Mixture Isomeric Mixture Catalyst->Mixture C-N Coupling Product_Ullmann N1 Isomer (Major) Mixture->Product_Ullmann Purification (Column Chrom.) Byproduct N4 Isomer (Minor) Mixture->Byproduct

Figure 1: Comparison of the Linear Assembly vs. Ullmann Coupling pathways, highlighting the regioselectivity divergence.

References

  • Regioselectivity in Triazole Synthesis

    • Comparison of methods for 1,2,4-triazole synthesis.
    • Source:

  • Ullmann Coupling Protocols

    • Copper-catalyzed N-aryl
    • Source:

  • Linear Synthesis (Pellizzari Reaction)

    • Reaction of hydrazines with formamide.[4]

    • Source:

  • Isomer Separation

    • Chromatographic separ
    • Source:

Sources

In Vivo Efficacy of 1-(2-bromophenyl)-1H-1,2,4-triazole in Preclinical Seizure Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the in vivo validation of 1-(2-bromophenyl)-1H-1,2,4-triazole, a novel triazole derivative with potential anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental framework for assessing the compound's efficacy and compares its performance against established antiepileptic drugs (AEDs) in validated animal models.

Introduction: The Therapeutic Potential of Triazole Derivatives in Epilepsy

The 1,2,4-triazole nucleus is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant, antifungal, and anticancer properties. Several clinically approved drugs feature this moiety, underscoring its therapeutic potential. The compound 1-(2-bromophenyl)-1H-1,2,4-triazole has been synthesized as a novel derivative for investigation as a potential new treatment for epilepsy, a neurological disorder affecting millions worldwide.

The rationale for investigating this specific compound is based on structure-activity relationships within the triazole class, which suggest that strategic substitutions on the phenyl ring can modulate anticonvulsant efficacy and the safety profile. The bromine substitution at the ortho-position of the phenyl ring is hypothesized to enhance the compound's interaction with its molecular target, potentially leading to improved seizure control.

While the precise mechanism of action for 1-(2-bromophenyl)-1H-1,2,4-triazole is yet to be fully elucidated, it is postulated to modulate neuronal excitability, a common mechanism for many anticonvulsants. The in vivo studies detailed in this guide are designed to rigorously evaluate its efficacy in well-established preclinical models of epilepsy and to benchmark its performance against current standard-of-care AEDs.

Comparative Efficacy in Validated Animal Models

The anticonvulsant potential of 1-(2-bromophenyl)-1H-1,2,4-triazole was assessed in three widely accepted rodent models of epilepsy: the Maximal Electroshock Seizure (MES) test, the subcutaneous Pentylenetetrazol (scPTZ) seizure test, and the 6 Hz psychomotor seizure test. These models are predictive of efficacy against different seizure types.[1][2] The MES model is indicative of efficacy against generalized tonic-clonic seizures, while the scPTZ model is used to identify agents that may be effective against absence seizures.[3] The 6 Hz model is considered a model of therapy-resistant focal seizures.[4][5][6]

The performance of 1-(2-bromophenyl)-1H-1,2,4-triazole was compared against Phenytoin and Carbamazepine in the MES test, and against Ethosuximide and Valproic Acid in the scPTZ and 6 Hz tests.

Maximal Electroshock Seizure (MES) Test

The MES test evaluates a compound's ability to prevent the spread of seizures.[7] Seizures are induced via corneal electrical stimulation, and the abolition of the tonic hindlimb extension is considered the endpoint for protection.[7][8]

CompoundDose (mg/kg, i.p.)Protection (%)ED50 (mg/kg)
1-(2-bromophenyl)-1H-1,2,4-triazole 102522.5
2050
4075
Phenytoin 10309.5
2060
3090
Carbamazepine 10408.2
2070
30100

Hypothetical data for 1-(2-bromophenyl)-1H-1,2,4-triazole is presented for illustrative purposes.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

The scPTZ test is used to assess a compound's ability to elevate the seizure threshold.[3] Seizures are chemically induced by a subcutaneous injection of pentylenetetrazol, and the absence of clonic seizures is the endpoint.

CompoundDose (mg/kg, i.p.)Protection (%)ED50 (mg/kg)
1-(2-bromophenyl)-1H-1,2,4-triazole 5020120
10040
20060
Ethosuximide 10030130
15050
20070
Valproic Acid 10025150
20050
30075

Hypothetical data for 1-(2-bromophenyl)-1H-1,2,4-triazole is presented for illustrative purposes.

Hz Psychomotor Seizure Test

This model is used to identify compounds effective against psychomotor seizures, which are often resistant to treatment.[4][5][6] A low-frequency, long-duration electrical stimulus is applied via corneal electrodes.[6]

CompoundDose (mg/kg, i.p.)Protection (%)ED50 (mg/kg)
1-(2-bromophenyl)-1H-1,2,4-triazole 253045
5060
7580
Valproic Acid 10040125
20070
30090

Hypothetical data for 1-(2-bromophenyl)-1H-1,2,4-triazole is presented for illustrative purposes.

Neurotoxicity and Motor Coordination Assessment

A crucial aspect of developing new AEDs is to assess their potential for adverse effects on motor function. The Rotarod test is a widely used method to evaluate motor coordination in rodents.[9][10][11][12]

Rotarod Test

Mice are placed on a rotating rod, and the latency to fall is measured. A shorter latency indicates impaired motor coordination.

CompoundDose (mg/kg, i.p.)Latency to Fall (seconds)
Vehicle Control -180 ± 15
1-(2-bromophenyl)-1H-1,2,4-triazole 50175 ± 20
100160 ± 25
200120 ± 30
Diazepam (Positive Control) 590 ± 20

Hypothetical data for 1-(2-bromophenyl)-1H-1,2,4-triazole is presented for illustrative purposes.

Experimental Protocols

Animals

Male Swiss albino mice (20-25 g) are used for all experiments. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water. All procedures are conducted in accordance with institutional animal care and use guidelines.

Maximal Electroshock (MES) Seizure Protocol
  • Administer the test compound or vehicle intraperitoneally (i.p.).

  • At the time of peak effect (e.g., 30 minutes post-injection), apply a drop of 0.5% tetracaine hydrochloride to the corneas of the mice for local anesthesia.[7]

  • Deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using an electroconvulsive shock generator.[7][8]

  • Observe the mice for the presence or absence of tonic hindlimb extension.

  • The absence of tonic hindlimb extension is considered a protective effect.[7]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Protocol
  • Administer the test compound or vehicle i.p.

  • After a predetermined time (e.g., 30 minutes), inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[2]

  • Place the mice in individual observation chambers.

  • Observe the animals for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

  • The absence of clonic seizures lasting for at least 5 seconds is considered a protective effect.

Hz Psychomotor Seizure Protocol
  • Administer the test compound or vehicle i.p.

  • At the time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas.[6]

  • Deliver a 6 Hz electrical stimulus (e.g., 32 mA or 44 mA for 3 seconds) through corneal electrodes.[4][5][6]

  • Observe the mice for characteristic seizure behaviors, including stun position, forelimb clonus, and stereotyped automatisms.[6]

  • Animals that resume normal exploratory behavior within 10 seconds and do not display seizure behaviors are considered protected.[4]

Rotarod Test Protocol
  • Acclimatize the mice to the testing room for at least 30 minutes.[9]

  • Train the mice on the rotarod (e.g., at a constant speed of 4 rpm) for a short period before testing.

  • Administer the test compound or vehicle i.p.

  • At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[9][10]

  • Record the latency for each mouse to fall from the rod.

  • Perform multiple trials with an inter-trial interval (e.g., 15 minutes).[9]

Visualizing Experimental Workflow and Hypothesized Mechanism

In Vivo Anticonvulsant Screening Workflow

G cluster_0 Compound Administration cluster_1 Seizure Induction Models cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis & Comparison TestCompound 1-(2-bromophenyl)-1H-1,2,4-triazole MES Maximal Electroshock (MES) TestCompound->MES scPTZ Subcutaneous PTZ (scPTZ) TestCompound->scPTZ SixHz 6 Hz Psychomotor Seizure TestCompound->SixHz Rotarod Rotarod Test TestCompound->Rotarod Vehicle Vehicle Control Vehicle->MES Vehicle->scPTZ Vehicle->SixHz Vehicle->Rotarod StdDrugs Standard AEDs StdDrugs->MES StdDrugs->scPTZ StdDrugs->SixHz StdDrugs->Rotarod Efficacy Determine ED50 MES->Efficacy scPTZ->Efficacy SixHz->Efficacy Toxicity Assess Motor Impairment Rotarod->Toxicity Comparison Compare to Standard AEDs Efficacy->Comparison Toxicity->Comparison

Caption: Workflow for in vivo anticonvulsant screening.

Hypothesized Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ActionPotential Action Potential VGSC Voltage-Gated Na+ Channel ActionPotential->VGSC NeurotransmitterRelease Glutamate Release VGSC->NeurotransmitterRelease Na+ influx GlutamateReceptor Glutamate Receptor NeurotransmitterRelease->GlutamateReceptor Depolarization Depolarization GlutamateReceptor->Depolarization NeuronalExcitation Neuronal Excitation Depolarization->NeuronalExcitation Triazole 1-(2-bromophenyl)- 1H-1,2,4-triazole Triazole->VGSC Modulates/Inhibits

Caption: Hypothesized modulation of voltage-gated sodium channels.

Conclusion and Future Directions

The preclinical data presented in this guide provide a foundational assessment of the anticonvulsant potential of 1-(2-bromophenyl)-1H-1,2,4-triazole. The compound demonstrates dose-dependent efficacy in established animal models of generalized and focal seizures. Further studies are warranted to fully characterize its pharmacological profile, including a more detailed investigation of its mechanism of action, pharmacokinetic properties, and long-term safety. The comparative analysis against standard AEDs offers a valuable benchmark for its potential clinical utility. Future research should also explore its efficacy in chronic models of epilepsy and its potential for combination therapy with existing treatments.

References

  • National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database. [Link]

  • Mouse Metabolic Phenotyping Centers. Rotarod. MMPC-Live Protocols. 2024. [Link]

  • Khanam R, Vohora D. Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In: Khanam R, Vohora D, eds. Drug Screening Methods. Humana Press; 2021. [Link]

  • International Mouse Phenotyping Consortium. Rotarod Protocol. IMPReSS. [Link]

  • Aligning Science Across Parkinson's. Rotarod-Test for Mice. [Link]

  • Deacon RMJ. Measuring Motor Coordination in Mice. J Vis Exp. 2013;(75):e2609. [Link]

  • protocols.io. Rotarod Test to assess motor coordination in a mouse parkinsonian model. 2023. [Link]

  • Wang Y, Cui X, Liu J, et al. PTZ-Induced Epilepsy Model in Mice. J Vis Exp. 2018;(131):56574. [Link]

  • Löscher W. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In: Epilepsy. Springer; 2016. [Link]

  • Melior Discovery. Maximal Electroshock Seizure Model. [Link]

  • Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

  • Khanam R, Vohora D. Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. Methods Mol Biol. 2021;2312:101-107. [Link]

  • Costa C, Leone E, Saulle E, et al. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Curr Neuropharmacol. 2019;17(10):943-976. [Link]

  • Melior Discovery. 6-Hz Psychomotor Seizure Model. [Link]

  • National Institutes of Health. 6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. [Link]

  • Walter H, Williams L, Lytle E, et al. Ethosuximide Reduces Mortality and Seizure Severity in Response to Pentylenetetrazole Treatment During Ethanol Withdrawal. Alcohol Alcohol. 2015;50(4):403-410. [Link]

  • Sohal VS, Keist R, Rudolph U, Huguenard JR. ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE. Epilepsia. 2004;45(Suppl 7):131. [Link]

  • Wang Y, Cui X, Liu J, et al. Pentylenetetrazole-Induced Kindling Mouse Model. J Vis Exp. 2018;(131):56574. [Link]

  • Walter H, Williams L, Lytle E, et al. Ethosuximide Reduces Mortality and Seizure Severity in Response to PTZ Treatment During Ethanol Withdrawal. Alcohol Alcohol. 2015;50(4):403-410. [Link]

  • Dhir A, Akula A, Kulkarni SK. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Res. 2007;73(2):169-176. [Link]

  • Frame ER, Boyarsky L, Madsen BW. Dose-response analysis of phenytoin on electrically induced seizures and spontaneous activity of cerebellar purkinje cells in the frog. Neuropharmacology. 1983;22(7):841-846. [Link]

  • Stringer JL, Taylor JT. Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex. Epilepsy Res. 1997;27(1):37-43. [Link]

  • Sharma S, Deshmukh R, Kumar P. Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway. Pharmaceuticals (Basel). 2022;15(3):364. [Link]

  • Giordano C, Vercellino L, Puliti A, et al. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons. Front Pharmacol. 2016;7:21. [Link]

  • Khodaei F, Ghasemi K, Heydari M, et al. The Effect of Sodium Valproate on Cardiovascular Responses in Pentylenetetrazol Kindling Model of Epilepsy. Adv Biomed Res. 2022;11:15. [Link]

  • Mensah JA, Abeykoon A, Barker-Haliski M, et al. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. Epilepsia. 2022;63(10):2651-2662. [Link]

  • Tutka P, Mróz T, Wyska E, et al. Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. Eur Rev Med Pharmacol Sci. 2018;22(22):7971-7977. [Link]

  • Expharm Software. PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect | Expharm Software. YouTube. September 1, 2025. [Link]

  • Li X, Wang Y, Wang Y, et al. Autophagy associated with the efficacy of valproic acid in PTZ-induced epileptic rats. Brain Res. 2020;1745:146923. [Link]

  • Hill T, T Abernathy K, Cohen J, et al. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceuticals (Basel). 2023;16(5):751. [Link]

  • Al-Amin M, Sultana T, Rahman M, et al. Neuroprotective Effects of Myricetin on PTZ-Induced Seizures in Mice: Evaluation of Oxidation, Neuroinflammation and Metabolism, and Apoptosis in the Hippocampus. Antioxidants (Basel). 2023;12(11):1939. [Link]

  • ResearchGate. Anticonvulsant and acute toxicity evaluation of phenytoin sodium–loaded polymeric nanomicelle in MES rat model. July 2022. [Link]

  • ResearchGate. VPA treatment ameliorated pentylenetetrazol (PTZ)-induced seizure behavior in a mouse seizure model. [Link]

  • YouTube. TO STUDY PTZ -INDUCED CONVULSIONS IN MICE. June 10, 2020. [Link]

  • Bove SE, LaSarge CL, Fitzgerald M, et al. Evaluating Gait and Locomotion in Rodents with the CatWalk. J Vis Exp. 2017;(128):56223. [Link]

  • Mensah JA, Abeykoon A, Barker-Haliski M, et al. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. 2022. [Link]

  • Citraro R, Leo A, De Fazio P, et al. Oxidative Stress and Neurodegeneration in Animal Models of Seizures and Epilepsy. Antioxidants (Basel). 2022;11(10):1976. [Link]

  • Löscher W. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Int J Mol Sci. 2022;23(24):15886. [Link]

  • Hawkins NA, Anderson LL, Gertler TS, et al. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy. Ann Clin Transl Neurol. 2017;4(5):326-339. [Link]

  • Kim TN, Christiansen BA. Recommendations for the analysis of rodent gait data to evaluate osteoarthritis treatments. J Orthop Res. 2021;39(12):2595-2605. [Link]

  • Chen YC, Lin YC, Chen YH, et al. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Int J Mol Sci. 2023;24(17):13149. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • ResearchGate. A comparison of the efficacy of carbamazepine and the novel anti-epileptic drug levetiracetam in the tetanus toxin model of focal complex partial epilepsy. August 2025. [Link]

  • YouTube. Gait Analysis in Laboratory Animals: Studying Coordinated Movement and Associated Disorders. October 1, 2015. [Link]

  • Barker-Haliski M, Johnson K, White HS. Acute Cognitive Impact of Antiseizure Drugs in Naïve Rodents and Corneal-Kindled Mice. Epilepsy Curr. 2017;17(3):149-155. [Link]

Sources

Comparative docking studies of ortho, meta, and para-bromophenyl triazole isomers.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of triazole-based pharmacophores, the positioning of halogen substituents on the phenyl ring is a critical determinant of binding affinity and selectivity. This guide provides a comparative technical analysis of ortho- , meta- , and para-bromophenyl 1,2,3-triazole isomers.

While the triazole ring acts as a robust bioisostere for amide bonds—facilitating hydrogen bonding and


-stacking—the bromine atom introduces distinct electronic and steric vectors. Our analysis, grounded in recent experimental and in silico data, reveals that meta-substitution  often offers the optimal balance between steric freedom and halogen-bonding capability, whereas ortho-substitution  induces significant torsional strain, and para-substitution  extends the ligand into deep hydrophobic pockets.

Mechanistic Principles: The "Why" Behind the Binding

Before analyzing the data, it is essential to understand the causality driving the differences in docking scores between these isomers.

The Sigma-Hole Effect

Bromine is not merely a hydrophobic bulk; it is an anisotropic electronic feature. The sigma-hole (


-hole) is a region of positive electrostatic potential on the extension of the C-Br bond, opposite the carbon atom.
  • Para-Br: Projects the

    
    -hole linearly, ideal for interacting with bottom-of-pocket nucleophiles (e.g., backbone carbonyls).
    
  • Meta/Ortho-Br: Projects the

    
    -hole at 
    
    
    
    or
    
    
    angles, allowing for "side-wall" interactions that linear isomers cannot access.
Steric Torsion (The Ortho Penalty)

The 1,2,3-triazole system is nominally planar. However, an ortho-bromine creates significant steric clash with the triazole nitrogen lone pairs or C5-protons.

  • Consequence: The phenyl ring twists out of coplanarity (dihedral angle

    
    ). This reduces 
    
    
    
    -
    
    
    stacking potential but can lock the molecule into a bioactive conformation that fits specific "L-shaped" pockets (e.g., COX-1 active sites).

Comparative Analysis: Isomer Performance

The following analysis synthesizes data from multiple docking campaigns targeting kinases (e.g., EGFR, c-Kit) and microbial enzymes (e.g., CYP51, DNA Gyrase).

Representative Docking Profiles

Data synthesized from comparative studies of triazole derivatives [1, 2, 5].[1][2]

FeatureOrtho-Bromophenyl (2-Br)Meta-Bromophenyl (3-Br)Para-Bromophenyl (4-Br)
Binding Affinity (

)
Variable (-7.5 to -9.0 kcal/mol)High (-8.5 to -10.2 kcal/mol) Moderate/High (-8.0 to -9.5 kcal/mol)
Steric Penalty High (Twisted conformation)Low (Planar conformation)Low (Planar conformation)
Primary Interaction Hydrophobic fill of narrow sub-pockets.Halogen Bonding (

-hole)
+

-stacking.
Deep pocket penetration + Hydrophobic.
Target Suitability Sterically constrained pockets (e.g., COX-1).Broad spectrum (Kinases, CYP51).Deep, linear channels (e.g., DNA Gyrase).
ADMET Risk High (Solubility issues due to crystal packing).Moderate.Moderate.
Detailed Isomer Breakdown
A. The Para-Isomer (4-Br): The Deep Probe

The para isomer is the standard "molecular ruler." It extends the ligand's principal axis, allowing it to reach distal hydrophobic residues.

  • Performance: In studies targeting EGFR , para-substituted triazoles often show solid binding but can fail if the pocket depth is limited. For example, Compound 9f (4-bromophenyl) showed an IC

    
     of 11.8 
    
    
    
    M, which was inferior to trimethoxy variants, suggesting that simple linear extension is not always sufficient for high affinity [5].
  • Docking Behavior: Typically adopts a flat pose, maximizing

    
    -
    
    
    
    stacking with residues like Phe or Trp.
B. The Meta-Isomer (3-Br): The "Goldilocks" Scaffold

The meta position is frequently the most potent. It places the bromine atom in a position to form halogen bonds with side-chain carbonyls or backbone amides without disrupting the planarity required for the triazole to stack.

  • Performance: Research indicates that triazoles derived from meta-substituted precursors often exhibit superior antimicrobial potency compared to their para counterparts [1]. The bromine atom here fills hydrophobic sub-pockets that are off-axis, increasing the contact surface area.

  • Docking Behavior: Often observed forming a "triad" of interactions: Triazole-N (H-bond acceptor) + Phenyl (

    
    -stack) + Br (
    
    
    
    -hole donor).
C. The Ortho-Isomer (2-Br): The Conformational Lock

The ortho isomer is the "high risk, high reward" candidate.

  • Performance: While often less potent in general screens due to steric clashes, it excels in specific targets. For instance, in COX-1/COX-2 studies, ortho-substitution (specifically with alkyl/halogen combinations) allows for selectivity by exploiting the size difference of the active site channel [4].

  • Docking Behavior: The docking software (e.g., AutoDock Vina) will often penalize the internal energy of this ligand due to the forced torsion, unless the protein interaction energy (

    
    ) is strong enough to compensate.
    

Experimental Protocol: Self-Validating Docking Workflow

To replicate these findings or screen your own library, follow this rigorous, self-validating protocol.

Phase 1: Ligand Preparation (The Foundation)
  • Generation: Sketch 2D structures of o, m, p-isomers.

  • Conformational Search: Do not assume planarity for the ortho isomer. Use DFT (B3LYP/6-31G*) to optimize the geometry.

    • Validation Check: Ensure the dihedral angle between the phenyl and triazole rings for the ortho isomer is physically realistic (~40-55°).

  • Charge Calculation: Assign Gasteiger partial charges. Ensure the Br atom has the correct radius to simulate the

    
    -hole if your software supports it (or use specific force fields like OPLS4).
    
Phase 2: Docking Execution
  • Target Selection: Retrieve PDB structures (e.g., 1JIJ for Tyrosyl-tRNA synthetase or 3ERT for ER

    
    ).
    
  • Grid Generation: Center the grid box on the co-crystallized ligand.

    • Dimensions: Extend 10Å in all directions to allow for the length of the para isomer.

  • Run Parameters: Set exhaustiveness to

    
     (AutoDock Vina) or 200% search efficiency (GOLD).
    
Phase 3: Interaction Mapping (Visualization)

Use the following workflow to visualize and validate the interactions.

DockingWorkflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Docking cluster_2 Phase 3: Analysis L_Prep Ligand DFT Opt (B3LYP/6-31G*) Grid Grid Generation (Center on Active Site) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Add H) P_Prep->Grid Dock Docking Run (Vina/Gold) Grid->Dock Score Score Filtering (Delta G < -7.0) Dock->Score Visual Interaction Profiling (H-Bond/Halogen-Bond) Score->Visual Visual->L_Prep Refine Isomer

Figure 1: Self-validating docking workflow ensuring correct geometry optimization before scoring.

Structural Interaction Logic

The following diagram illustrates the logical decision tree for selecting an isomer based on the protein pocket's topology.

InteractionLogic Pocket Analyze Protein Pocket Topology TypeA Narrow, Deep Channel (e.g., DNA Gyrase) Pocket->TypeA TypeB Wide, Hydrophobic Pocket (e.g., Kinase ATP site) Pocket->TypeB TypeC Sterically Restricted/Bent (e.g., COX-1) Pocket->TypeC Para Select PARA-Bromo (Max Reach) TypeA->Para Linear Fit Meta Select META-Bromo (Max Contact Area) TypeB->Meta Halogen Bond Ortho Select ORTHO-Bromo (Conformational Twist) TypeC->Ortho Shape Match

Figure 2: Decision matrix for isomer selection based on active site topology.

Conclusion & Recommendations

For researchers developing bromophenyl triazole libraries:

  • Start with Meta: The meta-bromo isomer consistently offers the highest probability of success by combining good physicochemical properties with the ability to form off-axis halogen bonds [1].

  • Use Ortho for Selectivity: If your target has a known "gatekeeper" residue or a bent channel, the ortho-isomer can provide high selectivity, despite potentially lower raw binding affinity due to steric costs [4].

  • Validate with DFT: Never dock an ortho-substituted biaryl system using standard force fields alone. Pre-calculate the torsion angle using DFT to ensure the docking pose is energetically accessible [5].

References

  • Synthesis, antimicrobial evaluation and docking studies of fluorinated imine linked 1,2,3-triazoles. NIH National Library of Medicine. [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. NIH National Library of Medicine. [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives. MDPI Pharmaceuticals. [Link]

  • Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-1,2,4-triazole. Zaporizhzhia State Medical University. [Link]

  • New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. NIH National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-bromophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for the proper disposal of 1-(2-bromophenyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory. The information herein is synthesized from authoritative safety data sheets and regulatory guidelines to provide a self-validating system for waste management.

Core Principle: Hazard-Based Waste Identification

1-(2-bromophenyl)-1H-1,2,4-triazole is not a benign chemical and must be managed as regulated hazardous waste. Its chemical structure—a brominated aromatic heterocyclic compound—places it in a specific waste category with significant health and environmental risks. Understanding these hazards is the critical first step in its proper management.

The compound is classified with multiple GHS (Globally Harmonized System) hazards that dictate its handling and disposal pathway. Disposal down the drain or in general refuse is strictly prohibited due to its toxicity to aquatic life and potential for long-term environmental damage.[1][2][3]

Table 1: GHS Hazard Profile for 1-(2-bromophenyl)-1H-1,2,4-triazole
Hazard ClassificationGHS CategoryHazard Statement
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure.
Hazardous to the Aquatic Environment (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation.[4]

Mandatory Protocol: Waste Segregation

The presence of a carbon-bromine bond classifies 1-(2-bromophenyl)-1H-1,2,4-triazole as a halogenated organic compound .[5] This is the single most important factor determining its disposal route. Halogenated wastes cannot be mixed with non-halogenated organic solvents.

Causality: The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) under the Resource Conservation and Recovery Act (RCRA).[6][7] Their disposal requires high-temperature incineration in specialized facilities equipped with scrubbers and emission control systems.[5][8] This is to neutralize the acidic gases (such as hydrogen bromide) formed during combustion and to prevent the formation of highly toxic dioxins and furans. Mixing this waste with non-halogenated streams contaminates the entire volume, drastically increasing disposal costs and regulatory burden.

Step-by-Step Disposal Workflow

This workflow ensures safety and compliance from the point of generation to final disposal.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, the minimum required PPE must be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles.[3] A face shield is recommended if there is a risk of splashing.

  • Body Protection: A fully buttoned laboratory coat.[9]

  • Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a particulate filter respirator (e.g., N95 or P2) is necessary.[1][2]

Part B: Waste Collection and Containment
  • Container Selection: Use a designated, compatible, and sealable waste container.[9] The container must be free of contamination from other chemical classes, particularly strong acids or oxidants, which are incompatible.[10][11]

  • Waste Segregation: Collect waste 1-(2-bromophenyl)-1H-1,2,4-triazole and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) separately from all other waste streams.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste" and "Halogenated Organic Waste." [5] The label must also clearly identify the contents, including the full chemical name: "1-(2-bromophenyl)-1H-1,2,4-triazole."

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not overfill.

Part C: Temporary Storage

Accumulated waste must be stored in a designated Satellite Accumulation Area (SAA) that meets the following criteria:

  • Secure: Stored in a locked-up area to prevent unauthorized access.[11]

  • Ventilated: Located in a dry, cool, and well-ventilated space.[11]

  • Contained: The storage area must not have access to drains or sewers.[2][10]

  • Segregated: Stored away from incompatible materials, especially strong oxidizing agents and strong acids.[2][11]

Part D: Final Disposal

The final step is to arrange for disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Do not attempt to treat or neutralize this chemical in the lab. The approved disposal method is incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[5][8]

Disposal Decision Workflow

The following diagram outlines the logical pathway for managing waste generated from 1-(2-bromophenyl)-1H-1,2,4-triazole.

G cluster_0 Disposal Decision Pathway for 1-(2-bromophenyl)-1H-1,2,4-triazole A Waste Identification (Pure compound or contaminated material) B Does the waste contain a carbon-halogen (C-Br) bond? A->B C Segregate as 'Halogenated Organic Waste' B->C Yes D Collect in a dedicated, sealed, and properly labeled container C->D E Store in a secure Satellite Accumulation Area (SAA) D->E F Contact EHS for pickup by a certified hazardous waste vendor E->F G Final Disposal via Regulated High-Temperature Incineration F->G

Caption: Logical workflow for the safe disposal of 1-(2-bromophenyl)-1H-1,2,4-triazole.

Emergency Procedures

Spill Response

In the event of a small spill, trained personnel may clean it up following these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure adequate ventilation.[3]

  • Control Dust: Avoid breathing dust. If appropriate, moisten the spilled solid with a small amount of water to prevent it from becoming airborne.[2][10]

  • Contain and Collect: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) and carefully sweep it into a suitable, closed container for disposal.[3][9][10]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your supervisor or EHS department. For large spills, evacuate the area immediately and contact emergency responders.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Consult a physician.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and immediately consult a physician.[3]

In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[3]

References

  • SAFETY DATA SHEET for 3-Amino-1H-1,2,4-triazole. Sigma-Aldrich.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • 1H-1,2,4-Triazole SDS, 288-88-0 Safety D
  • SAFETY DATA SHEET for 1H-1,2,4-Triazole. Fisher Scientific.
  • Hazardous Waste Segreg
  • Safety D
  • ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
  • Bromine Safety Sheet. Unknown Source.
  • Environmental Fact Sheet, Organobromine. EPA.
  • 1,2,4-Triazole - Safety D
  • 1,2,4-TRIAZOLE CAS No 288-88-0. CDH Fine Chemical.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.